BMS-986020 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOVTLBRMPIMY-FSRHSHDFSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N2NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of BMS-986020 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986020 sodium is a potent and selective antagonist of the lysophosphatidic acid 1 (LPA1) receptor, a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. This technical guide provides an in-depth exploration of the core mechanism of action of BMS-986020, detailing its molecular interactions, impact on intracellular signaling cascades, and its effects in preclinical models of fibrosis. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Role of the LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA-LPA1 signaling axis is a critical mediator of fibroblast activation, a key event in the initiation and progression of tissue fibrosis.[2] Upon binding LPA, the LPA1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.[3] These pathways ultimately promote pro-fibrotic cellular responses such as fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition.[4]
BMS-986020 was developed as a high-affinity antagonist of the LPA1 receptor to interrupt these pathological processes.[5] By competitively binding to the LPA1 receptor, BMS-986020 prevents its activation by LPA, thereby inhibiting the downstream signaling events that drive fibrosis.
Molecular Mechanism of Action of BMS-986020
The primary mechanism of action of BMS-986020 is the selective and competitive antagonism of the LPA1 receptor. This interaction has been characterized through various in vitro assays, which have quantified its binding affinity and functional inhibitory activity.
Quantitative Data: Binding Affinity and Functional Antagonism
The potency of BMS-986020 as an LPA1 receptor antagonist has been determined using calcium mobilization assays. In these experiments, cells engineered to express the human LPA1 receptor are stimulated with LPA, which leads to an increase in intracellular calcium levels. The ability of BMS-986020 to inhibit this response is a measure of its antagonist activity.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing human LPA1 | pKB | ~8 |
Table 1: In Vitro Antagonist Potency of BMS-986020 at the LPA1 Receptor.
Off-Target Activity
While BMS-986020 is a selective LPA1 antagonist, it has been shown to interact with other proteins, most notably bile acid transporters. This off-target activity is believed to be responsible for the hepatotoxicity observed in a Phase 2 clinical trial, which led to the discontinuation of its development.
| Target | IC50 (µM) | Reference |
| Bile Salt Export Pump (BSEP) | 4.8 | |
| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | |
| Multidrug Resistance Protein 3 (MDR3) | 7.5 |
Table 2: Off-Target Inhibitory Activity of BMS-986020.
Inhibition of LPA1 Receptor Downstream Signaling
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events that are central to its pro-fibrotic effects. BMS-986020, by blocking the initial step of ligand binding, effectively abrogates these downstream pathways. The LPA1 receptor couples to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of several key signaling pathways.
Preclinical Efficacy in Fibrosis Models
The anti-fibrotic potential of BMS-986020 has been evaluated in various preclinical animal models of fibrosis. A key model for pulmonary fibrosis is the bleomycin-induced lung injury model in mice. In this model, intratracheal administration of bleomycin leads to lung inflammation and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF).
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis (mouse) | Prophylactic and therapeutic | Significant reduction in lung collagen content and improved lung function | |
| Skin fibrosis (mouse) | Oral administration | Attenuation of skin thickening and collagen deposition | |
| Kidney fibrosis (mouse) | Oral administration | Reduction in markers of renal fibrosis | |
| Liver fibrosis (mouse) | Oral administration | Decreased liver fibrosis scores |
Table 3: Summary of In Vivo Efficacy of BMS-986020 in Preclinical Models of Fibrosis.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the functional antagonist activity of BMS-986020 at the LPA1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human LPA1 receptor.
-
Methodology:
-
Cells are seeded into 96-well plates and cultured to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
After washing to remove excess dye, cells are incubated with varying concentrations of BMS-986020 or vehicle control.
-
The plate is then placed in a fluorescence plate reader, and a baseline fluorescence is recorded.
-
A fixed concentration of LPA (the agonist) is added to all wells to stimulate the LPA1 receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
-
The inhibitory effect of BMS-986020 is calculated by comparing the LPA-induced calcium flux in the presence and absence of the antagonist. The pKB value is derived from the Schild analysis of the concentration-response curves.
-
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This 3D cell culture model is used to assess the direct anti-fibrotic effects of BMS-986020 on human lung fibroblasts.
-
Cell Type: Primary human lung fibroblasts.
-
Methodology:
-
Fibroblasts are cultured in a specialized medium containing macromolecular crowding agents (e.g., Ficoll) to promote the formation of an extracellular matrix.
-
The cells are then stimulated with a pro-fibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1) or LPA, to induce a fibrotic phenotype.
-
Varying concentrations of BMS-986020 are added to the culture to assess its ability to inhibit the pro-fibrotic response.
-
After a defined incubation period, the cell cultures are analyzed for markers of fibrosis, including collagen deposition and the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Analysis can be performed using techniques such as immunofluorescence microscopy and measurement of secreted ECM proteins in the culture supernatant.
-
Conclusion
This compound is a potent and selective antagonist of the LPA1 receptor that effectively inhibits the downstream signaling pathways responsible for pro-fibrotic cellular responses. Preclinical studies have demonstrated its efficacy in reducing fibrosis in various animal models. While its clinical development was halted due to off-target hepatotoxicity, the extensive characterization of its mechanism of action provides a valuable foundation for the development of next-generation LPA1 receptor antagonists with improved safety profiles for the treatment of fibrotic diseases. The detailed understanding of its core mechanism continues to inform the ongoing research and development of novel anti-fibrotic therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Targeting GPCRs to treat cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid-1-receptor targeting agents for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986020: A Technical Guide to a Potent Lysophosphatidic Acid Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1] Developed by Bristol Myers Squibb, BMS-986020 demonstrated promise in preclinical and early clinical studies by attenuating fibrotic processes. However, its development was halted due to findings of hepatobiliary toxicity in a Phase 2 clinical trial.[1][2][3] This technical guide provides a comprehensive overview of BMS-986020, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action
BMS-986020 functions as a high-affinity antagonist of the LPA1 receptor.[4] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways that promote cell proliferation, migration, and differentiation, processes that are central to the development of fibrosis. By blocking the binding of LPA to LPA1, BMS-986020 inhibits these pro-fibrotic signaling cascades. The LPA1 receptor couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effectors such as Rho, Rac, and the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and clinical data for BMS-986020.
Table 1: In Vitro Potency and Selectivity of BMS-986020
| Target | Assay Type | Species | IC50 / Ki | Reference |
| LPA1 | β-arrestin recruitment | Human | IC50: 9 ± 1 nM | |
| LPA1 | Calcium mobilization | Human | IC50: 18 ± 2.2 nM | |
| BSEP | Vesicle-based transport | Human | IC50: 1.8 µM | |
| MRP3 | Vesicle-based transport | Human | IC50: 22 µM | |
| MRP4 | Vesicle-based transport | Human | IC50: 6.2 µM | |
| MDR3 | Vesicle-based transport | Human | IC50: 7.5 µM |
Table 2: Phase 2 Clinical Trial Efficacy Data in Idiopathic Pulmonary Fibrosis (NCT01766817)
| Treatment Group | N | Primary Endpoint: Rate of Change in FVC from Baseline to Week 26 (Liters) | P-value vs. Placebo | Reference |
| Placebo | 47 | -0.134 | - | |
| BMS-986020 600 mg once daily | 48 | Not reported as significantly different from placebo | Not significant | |
| BMS-986020 600 mg twice daily | 48 | -0.042 | 0.049 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LPA1 signaling pathway and a general experimental workflow for the evaluation of LPA1 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Anti-Fibrotic Properties of BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986020, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant anti-fibrotic properties in both preclinical models and clinical studies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and clinical findings related to BMS-986020's effects on fibrosis, with a primary focus on Idiopathic Pulmonary Fibrosis (IPF). Despite its promising efficacy in slowing lung function decline, the clinical development of BMS-986020 was halted due to off-target hepatobiliary toxicity.[1][3][4] This document serves as a detailed resource for understanding the scientific foundation of LPA1 antagonism as a therapeutic strategy for fibrotic diseases and the specific profile of BMS-986020.
Mechanism of Action: Targeting the LPA-LPA1 Axis
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that mediates a variety of cellular responses, including cell proliferation, migration, and platelet aggregation. In the context of fibrosis, the interaction of LPA with its receptor, LPA1, has been implicated in the pathogenesis of the disease across multiple organs, including the lung, liver, skin, and kidney. The activation of the LPA-LPA1 signaling pathway is believed to contribute to the recruitment and activation of fibroblasts, leading to excessive extracellular matrix (ECM) deposition and tissue scarring.
BMS-986020 is a small molecule antagonist that selectively inhibits the LPA1 receptor. By blocking this interaction, BMS-986020 aims to interrupt the downstream signaling cascade that promotes fibrogenesis.
Preclinical Evidence of Anti-Fibrotic Activity
BMS-986020 demonstrated efficacy in a wide range of preclinical fibrosis models. Studies in murine models of pulmonary, skin, liver, kidney, and ocular fibrosis showed that BMS-986020 was effective at reducing fibrosis. These preclinical successes provided the foundational evidence for its progression into human clinical trials. A key in vivo model used to evaluate anti-fibrotic potential is the bleomycin-induced lung fibrosis model in mice, where LPA1 receptor knockout mice have been shown to be protected from fibrosis.
Clinical Development in Idiopathic Pulmonary Fibrosis (IPF)
The primary clinical investigation of BMS-986020's anti-fibrotic properties was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT01766817) in patients with IPF.
Experimental Protocol: Phase 2 Clinical Trial (NCT01766817)
-
Objective: To assess the safety, tolerability, and efficacy of BMS-986020 in reducing the decline in Forced Vital Capacity (FVC) in subjects with IPF.
-
Study Design: Participants were randomized to receive either BMS-986020 at a dose of 600 mg once daily (qd) or 600 mg twice daily (bid), or a placebo for 26 weeks.
-
Patient Population: Adults aged 40-90 years with a diagnosis of IPF and FVC between 45% and 90% of predicted.
-
Primary Endpoint: Rate of change in FVC from baseline to week 26.
-
Biomarker Analysis: Serum levels of various extracellular matrix (ECM)-neoepitope biomarkers were measured to assess the impact of LPA1 antagonism on collagen dynamics.
Clinical Efficacy Data
The trial demonstrated a statistically significant slowing of FVC decline in patients treated with 600 mg bid of BMS-986020 compared to placebo.
| Treatment Group | Mean Rate of FVC Decline (Liters) | 95% Confidence Interval | P-value (vs. Placebo) |
| Placebo (n=47) | -0.134 | -0.201 to -0.068 | - |
| BMS-986020 600 mg bid (n=48) | -0.042 | -0.106 to -0.022 | 0.049 |
Table 1: Change in Forced Vital Capacity (FVC) at 26 Weeks in the Phase 2 IPF Trial.
Biomarker Data
A post-hoc analysis of the Phase 2 study revealed that treatment with BMS-986020 significantly reduced the serum levels of most measured ECM-neoepitope biomarkers compared to placebo. Reductions in several of these biomarkers correlated with improvements in FVC and quantitative lung fibrosis. This provides molecular evidence of BMS-986020's anti-fibrotic activity by demonstrating an effect on collagen turnover.
In Vitro Evidence: The "Scar-in-a-Jar" Model
To further elucidate the direct anti-fibrotic mechanism of BMS-986020, the "Scar-in-a-Jar" in vitro fibrogenesis model was utilized.
Experimental Protocol: "Scar-in-a-Jar"
This model involves the culture of fibroblasts in a three-dimensional matrix, which allows for the assessment of fibrogenesis by measuring the production of ECM components. In these experiments, the effects of LPA stimulation and subsequent inhibition by BMS-986020 on the production of collagen and other fibrotic markers were quantified.
In Vitro Results
The "Scar-in-a-Jar" experiments demonstrated that LPA stimulation significantly increased the production of markers of collagen formation (PRO-C1, PRO-C3, PRO-C6), α-smooth muscle actin (α-SMA), and a fibronectin fragment (FBN-C). BMS-986020 potently inhibited this LPA-induced fibrogenesis in a manner dependent on the LPA1 receptor. These findings confirm the direct anti-fibrotic effect of BMS-986020 on fibroblasts and its ability to counteract the pro-fibrotic signaling of LPA.
Safety and Discontinuation
Despite the promising efficacy data, the Phase 2 trial was terminated early due to safety concerns. Dose-related elevations in hepatic enzymes were observed in both BMS-986020 treatment groups. Furthermore, three cases of cholecystitis were determined to be related to the study drug. Subsequent nonclinical investigations concluded that this hepatobiliary toxicity was an off-target effect specific to the BMS-986020 molecule and not a class effect of LPA1 antagonism. The toxicity was attributed to the inhibition of bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3.
| Transporter | IC50 (µM) |
| BSEP | 1.8 - 4.8 |
| MRP4 | 6.2 |
| MDR3 | 7.5 |
| MRP3 | 22 |
Table 2: In Vitro Inhibitory Activity of BMS-986020 on Key Hepatic Transporters.
Conclusion
BMS-986020 sodium is a potent LPA1 receptor antagonist with demonstrated anti-fibrotic properties. Clinical data from a Phase 2 trial in IPF patients showed a significant reduction in the rate of FVC decline, supported by biomarker evidence of reduced collagen turnover. In vitro studies further confirmed its direct inhibitory effect on fibroblast activation and ECM deposition. However, the clinical development of BMS-986020 was halted due to off-target hepatobiliary toxicity. The findings from the BMS-986020 program have been instrumental in validating the LPA-LPA1 pathway as a therapeutic target for fibrotic diseases and have guided the development of second-generation LPA1 antagonists with improved safety profiles.
References
- 1. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
BMS-986020 for Idiopathic Pulmonary Fibrosis Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-986020, an investigational lysophosphatidic acid receptor 1 (LPA₁) antagonist, for the treatment of idiopathic pulmonary fibrosis (IPF). The document synthesizes preclinical and clinical data, focusing on the mechanism of action, efficacy, safety profile, and the experimental protocols used in its evaluation.
Introduction to Idiopathic Pulmonary Fibrosis and the LPA₁ Pathway
Idiopathic pulmonary fibrosis is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless scarring of lung tissue, leading to an irreversible decline in lung function.[1][2][3] The five-year mortality rate for IPF is estimated to be between 60% and 80%. While the exact cause is unknown, the pathogenesis involves an aberrant wound-healing response to alveolar epithelial injury, leading to the proliferation and activation of fibroblasts and excessive deposition of extracellular matrix (ECM).
The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA₁ receptor, has been strongly implicated in the etiology of IPF.[1][4] LPA is a bioactive lipid that, upon binding to LPA₁, triggers a cascade of downstream signaling events promoting cell proliferation, migration, and differentiation of fibroblasts into myofibroblasts—key cellular mediators of fibrosis. Preclinical models have demonstrated that inhibiting LPA₁ can reduce fibroblast recruitment and mitigate fibrosis. BMS-986020 was developed as a potent, high-affinity small-molecule antagonist of the LPA₁ receptor to interrupt this pathological process.
Mechanism of Action of BMS-986020
BMS-986020 exerts its anti-fibrotic effects by selectively binding to and inhibiting the LPA₁ receptor. This antagonism blocks the downstream signaling pathways activated by LPA, thereby interfering with key processes in the fibrotic cascade. In preclinical murine models of pulmonary fibrosis, the inhibition of LPA receptors has been shown to reduce fibroblast responses to chemotactic stimuli, a primary driver in the development of fibrotic tissue.
Clinical studies have further elucidated the mechanism, showing that treatment with BMS-986020 leads to a significant reduction in serum levels of several ECM-neoepitope biomarkers. These biomarkers are fragments of newly formed or degraded ECM proteins and are associated with the progression of IPF. The reduction in these biomarkers correlates with improvements in lung function, providing a pharmacodynamic link between LPA₁ antagonism and anti-fibrotic activity.
References
- 1. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
Preclinical Profile of BMS-986020: An LPA1 Antagonist in Fibrosis Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrosis. Preclinical studies have demonstrated its anti-fibrotic potential across multiple organ systems, including the lung, skin, liver, and kidney. This technical guide provides a comprehensive overview of the preclinical data on BMS-986020 in various fibrosis models, detailing its mechanism of action, efficacy, and key experimental protocols. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of anti-fibrotic therapies. While BMS-986020 showed promise in preclinical and early clinical development, its progression was halted due to off-target hepatobiliary toxicity, a critical consideration detailed herein.
Mechanism of Action: Targeting the LPA-LPA1 Axis
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that, through its G protein-coupled receptors, plays a central role in diverse cellular processes, including cell proliferation, migration, and survival.[1] The LPA1 receptor is a key mediator of pro-fibrotic signaling.[1] In preclinical models of pulmonary fibrosis, tissue damage is exacerbated by the presence of LPA receptors.[1] BMS-986020 acts as a selective antagonist of LPA1, thereby inhibiting the downstream signaling cascades that lead to fibroblast activation, proliferation, and excessive extracellular matrix (ECM) deposition—hallmarks of fibrotic diseases.[1]
dot
In Vitro Efficacy in Fibrosis Models
"Scar-in-a-Jar" Fibrogenesis Model
The "Scar-in-a-Jar" assay is an in vitro model that recapitulates key aspects of fibrogenesis, including fibroblast activation and ECM deposition. In this model, BMS-986020 demonstrated potent inhibition of LPA1-induced fibrogenesis.[2]
Data Presentation: In Vitro Efficacy of BMS-986020
| Model System | Key Findings | Quantitative Data | Reference |
| "Scar-in-a-Jar" with human lung fibroblasts | Potently inhibited LPA1-induced fibrogenesis. | Approximate IC100 for inhibition of ECM formation: 100–500 nM. | |
| Human LPA1 receptor binding assay | High-affinity antagonist. | IC50 < 300 nM for human LPA1. |
Experimental Protocol: "Scar-in-a-Jar" Assay
dot
In Vivo Efficacy in Fibrosis Models
BMS-986020 has demonstrated anti-fibrotic activity in various preclinical animal models of fibrosis, including lung, skin, liver, kidney, and ocular fibrosis.
Bleomycin-Induced Lung Fibrosis Model
The intratracheal administration of the chemotherapeutic agent bleomycin in rodents is a widely used and well-characterized model of pulmonary fibrosis. This model mimics many of the histopathological features of human idiopathic pulmonary fibrosis (IPF).
Data Presentation: In Vivo Efficacy of BMS-986020 in Lung Fibrosis
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Bleomycin-induced lung fibrosis in mice | Not specified | Reduced fibroblast responses to chemotactic activities of broncho-alveolar fluid. | |
| Bleomycin-induced lung fibrosis in rats | 30 mg/kg b.i.d. | Showed consistent and comparable chronic in vivo anti-fibrotic activity to a successor compound (BMS-986234). |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
dot
Other Fibrosis Models
Preclinical studies have indicated the effectiveness of BMS-986020 in models of skin, liver, kidney, and ocular fibrosis. However, specific quantitative data from these studies are not extensively available in the public domain.
Off-Target Profile: Hepatobiliary Toxicity
A critical aspect of the preclinical and clinical profile of BMS-986020 is its association with hepatobiliary toxicity. This off-target effect was a primary reason for the discontinuation of its clinical development. Investigations revealed that BMS-986020 inhibits key bile acid and phospholipid transporters.
Data Presentation: Off-Target Activity of BMS-986020
| Transporter | IC50 | Consequence of Inhibition | Reference |
| Bile Salt Export Pump (BSEP) | 1.8 µM | Reduced bile acid efflux, leading to cholestasis. | |
| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 µM | Impaired efflux of bile acids and other substrates. | |
| Multidrug Resistance Protein 3 (MDR3) | 7.5 µM | Inhibition of phospholipid efflux. |
These findings highlight the importance of thorough off-target profiling in drug development. The hepatobiliary toxicity observed with BMS-986020 was found to be specific to its molecular structure and not a class effect of LPA1 antagonism.
Conclusion
BMS-986020 is a potent LPA1 antagonist with demonstrated anti-fibrotic efficacy in a range of preclinical in vitro and in vivo models. Its mechanism of action, targeting a key pathway in fibrosis, makes it a valuable tool for understanding the role of LPA1 in fibrotic diseases. However, the significant off-target hepatobiliary toxicity associated with BMS-986020 underscores the challenges in developing safe and effective anti-fibrotic therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, offering insights into both the therapeutic potential and the liabilities of targeting the LPA-LPA1 axis with small molecule inhibitors. The learnings from BMS-986020 have been instrumental in the development of next-generation LPA1 antagonists with improved safety profiles.
References
A Technical Guide to LPA1 Antagonism in Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) and other forms of progressive pulmonary fibrosis are characterized by relentless scarring of lung tissue, leading to irreversible decline in lung function and high mortality.[1] The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a core pathway in the pathogenesis of fibrosis.[2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptor, LPA1, triggers a cascade of pro-fibrotic cellular events.[3] These include fibroblast recruitment, proliferation, differentiation into myofibroblasts, and promotion of vascular leak, all of which contribute to the excessive accumulation of extracellular matrix (ECM) that defines the disease.[4][5] Consequently, antagonizing the LPA1 receptor presents a compelling therapeutic strategy. This document provides a detailed technical overview of the LPA1 signaling pathway in fibrosis, summarizes key preclinical and clinical data for LPA1 antagonists, outlines relevant experimental protocols, and visualizes the core mechanisms of action.
The LPA1 Signaling Pathway in Fibrosis
The LPA-LPA1 axis is a central mediator of the wound-healing response, which becomes dysregulated in pulmonary fibrosis. Elevated levels of LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients, correlating with disease severity. The LPA1 receptor is the most highly expressed LPA receptor on lung fibroblasts.
Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to intracellular calcium mobilization and activation of protein kinase C (PKC).
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, reducing cAMP levels. The βγ subunits can also activate the Ras-Raf-ERK (MAPK) pathway, promoting cell proliferation and survival.
-
Gα12/13 Pathway: Activation of the small GTPase RhoA, which is critical for actin cytoskeleton rearrangement, stress fiber formation, and fibroblast migration and contraction.
Collectively, the activation of these pathways drives the cardinal features of fibrosis:
-
Fibroblast Recruitment and Migration: LPA is a potent chemoattractant for fibroblasts, drawing them to sites of injury.
-
Myofibroblast Differentiation: LPA signaling promotes the transformation of fibroblasts into contractile, ECM-producing myofibroblasts.
-
Epithelial Cell Apoptosis: LPA-LPA1 signaling can induce apoptosis in alveolar epithelial cells, contributing to initial lung injury.
-
Vascular Leak: The pathway increases vascular permeability, leading to the leakage of plasma proteins into the alveolar space, which further promotes a pro-fibrotic environment.
Preclinical Evidence and Quantitative Data
Compelling preclinical evidence validates LPA1 as a therapeutic target. Mice genetically deficient in the LPA1 receptor are dramatically protected from lung fibrosis and mortality in the bleomycin-induced lung injury model. Pharmacological intervention with LPA1 antagonists has replicated these protective effects.
| Compound | Target(s) | Assay | Potency (IC50) | Reference |
| AM966 | LPA1 | LPA-stimulated Ca2+ release (hLPA1-CHO cells) | 17 nM | |
| LPA-induced chemotaxis (IMR-90 lung fibroblasts) | 181 nM | |||
| BMS-986020 | LPA1 | Inhibition of Bile Salt Export Pump (BSEP) | 1.8 - 4.7 µM | |
| Inhibition of Multidrug Resistance Protein 3 (MDR3) | 3.2 - 7.5 µM | |||
| BMS-986278 | LPA1 | Inhibition of Bile Salt Export Pump (BSEP) | >100 µM | |
| Inhibition of Multidrug Resistance Protein 3 (MDR3) | >100 µM | |||
| Table 1: In Vitro Potency and Selectivity of LPA1 Antagonists. |
Key Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (In Vivo)
This is the most widely used preclinical model to evaluate anti-fibrotic therapies.
-
Objective: To induce lung fibrosis in rodents to test the efficacy of an LPA1 antagonist.
-
Methodology:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.
-
Treatment: The LPA1 antagonist (e.g., AM966) or vehicle is administered, typically via oral gavage, starting from day 0 or in a therapeutic regimen (e.g., starting day 7) and continuing for 14-21 days.
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total protein concentration (an indicator of vascular leak) and inflammatory cell counts.
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. Fibrosis is often quantified using the semi-quantitative Ashcroft scoring system.
-
Collagen Quantification: Total lung collagen content is measured using the Sircol soluble collagen assay on lung homogenates.
-
-
-
Expected Outcome: Effective LPA1 antagonists are expected to significantly reduce BAL fluid protein, inflammatory cell infiltration, histological fibrosis scores, and total lung collagen content compared to vehicle-treated, bleomycin-challenged animals.
Myofibroblast Differentiation Assay (In Vitro)
-
Objective: To assess the ability of an LPA1 antagonist to inhibit the conversion of fibroblasts to myofibroblasts.
-
Methodology:
-
Cell Culture: Primary human lung fibroblasts (e.g., IMR-90) are cultured in serum-free media.
-
Treatment: Cells are pre-treated with the LPA1 antagonist at various concentrations for a short period (e.g., 30-60 minutes).
-
Stimulation: Cells are stimulated with a pro-fibrotic agent like LPA or TGF-β1 to induce differentiation.
-
Incubation: Cells are incubated for 24-48 hours.
-
Endpoint Analysis:
-
Western Blot / qPCR: Cell lysates are analyzed for the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.
-
Immunofluorescence: Cells are fixed and stained with an antibody against α-SMA to visualize stress fiber formation.
-
-
-
Expected Outcome: The LPA1 antagonist should cause a dose-dependent reduction in α-SMA expression and stress fiber formation in stimulated fibroblasts.
Clinical Development of LPA1 Antagonists
The clinical development of LPA1 antagonists has provided strong validation for the target, though it has not been without challenges.
First Generation: BMS-986020
BMS-986020 was the first LPA1 antagonist to show clinical efficacy in IPF. A Phase 2 trial (NCT01766817) demonstrated that treatment with 600 mg twice daily for 26 weeks significantly slowed the rate of Forced Vital Capacity (FVC) decline compared to placebo. However, the trial was terminated early due to dose-related hepatobiliary toxicity, including elevated liver enzymes and three cases of cholecystitis. Subsequent investigations revealed this toxicity was caused by off-target inhibition of the bile salt export pump (BSEP) and other transporters, a mechanism unrelated to LPA1 antagonism.
Second Generation: BMS-986278 (Admilparant)
BMS-986278 is a next-generation LPA1 antagonist specifically engineered to have a wide therapeutic window over BSEP inhibition, thereby avoiding the toxicity seen with its predecessor. A Phase 2 study (NCT04308681) evaluated BMS-986278 in parallel cohorts of patients with IPF and Progressive Pulmonary Fibrosis (PPF). The results were highly promising, showing a substantial reduction in the rate of lung function decline in both cohorts over 26 weeks, with a favorable safety profile and no signs of hepatobiliary toxicity.
Autotaxin Inhibition: Ziritaxestat (GLPG1690)
An alternative strategy is to inhibit autotaxin, the primary enzyme responsible for producing LPA. Ziritaxestat, an autotaxin inhibitor, showed promise in a Phase 2a trial. However, two large Phase 3 trials (ISABELA 1 & 2) were terminated for futility after an independent data monitoring committee found the benefit-risk profile did not support continuation. This outcome highlights potential complexities in targeting the broader LPA pathway upstream of the receptors and reinforces the specific role of LPA1.
| Trial (Compound) | Indication | Treatment Arm | N | Primary Endpoint: Rate of Change in FVC or ppFVC over 26 Weeks | Relative Reduction vs. Placebo | Reference |
| Phase 2 (BMS-986020) | IPF | Placebo | 47 | -0.134 L | - | |
| NCT01766817 | 600 mg BID | 48 | -0.042 L (p=0.049) | 68.7% | ||
| Phase 2 (BMS-986278) | IPF | Placebo | ~92 | -2.7% (ppFVC) | - | |
| NCT04308681 | 60 mg BID | ~91 | -1.2% (ppFVC) | 54% | ||
| PPF | Placebo | ~41 | -4.3% (ppFVC) | - | ||
| 60 mg BID | ~40 | -1.1% (ppFVC) | 74% | |||
| Table 2: Summary of Phase 2 Clinical Trial Efficacy Data for LPA1 Antagonists. |
Mechanism of Action and Biomarker Modulation
LPA1 antagonism exerts its anti-fibrotic effects by directly inhibiting the pro-fibrotic cellular processes driven by LPA. By blocking fibroblast recruitment and myofibroblast differentiation, these antagonists are believed to reduce the deposition of ECM, thereby slowing the progression of fibrosis.
This mechanism is supported by changes in serum biomarkers observed in clinical trials. Treatment with BMS-986020 led to a significant reduction in several ECM-neoepitope biomarkers, which are fragments generated during collagen formation and degradation, and these reductions correlated with improvements in FVC. Similarly, BMS-986278 significantly improved biomarkers of epithelial injury and fibrosis in IPF patients and markers of inflammation and fibrosis (including periostin and YKL-40) in PPF patients.
Conclusion and Future Directions
The targeting of the LPA1 receptor represents one of the most promising therapeutic strategies currently in development for pulmonary fibrosis. A robust body of preclinical and clinical evidence supports the central role of the LPA-LPA1 axis in driving fibrogenesis. While the development of a first-generation antagonist was halted by off-target toxicity, this experience provided crucial insights that led to the creation of second-generation molecules like BMS-986278, which demonstrate significant clinical efficacy with an improved safety profile. The positive Phase 2 results for BMS-986278 in both IPF and PPF support its continued development in Phase 3 trials. The success of this targeted approach offers significant hope for a new standard of care for patients suffering from these devastating diseases.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. atsjournals.org [atsjournals.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
The Anti-Fibrotic Potential of BMS-986020: A Technical Overview of its Effects on Fibroblast Activation and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrotic diseases. This technical guide synthesizes the available preclinical and clinical data on the effects of BMS-986020 on fibroblast activation and proliferation, core processes in the development of fibrosis. In vitro studies have demonstrated that BMS-986020 effectively inhibits the pro-fibrotic activities of lysophosphatidic acid (LPA) on fibroblasts, including the production of extracellular matrix components. While clinical development was halted due to off-target hepatobiliary toxicity, the efficacy data from these studies underscore the therapeutic potential of LPA1 antagonism in treating conditions such as idiopathic pulmonary fibrosis (IPF). This document provides a detailed examination of the mechanism of action, experimental data, and underlying signaling pathways.
Mechanism of Action: Targeting the LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors. The activation of LPA1 on fibroblasts by elevated levels of LPA is a critical step in the initiation and progression of tissue fibrosis.[1][2][3] This signaling cascade promotes a multitude of pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into contractile, matrix-producing myofibroblasts.[3][4]
BMS-986020 functions as a competitive antagonist of LPA1, effectively blocking the downstream signaling events that lead to fibroblast activation and proliferation. By inhibiting this pathway, BMS-986020 has demonstrated anti-fibrotic effects in various preclinical models of fibrosis, including those affecting the lung, skin, liver, and kidney.
In Vitro Efficacy: Inhibition of Fibroblast Activation and Matrix Deposition
The anti-fibrotic activity of BMS-986020 has been characterized in vitro using a specialized "Scar-in-a-Jar" model, which mimics the fibrotic microenvironment. In this assay, BMS-986020 demonstrated a potent and dose-dependent inhibition of LPA-induced fibrogenesis.
Quantitative Data on Fibrogenesis Inhibition
The following table summarizes the inhibitory effects of BMS-986020 on key biomarkers of fibroblast activation and extracellular matrix (ECM) production in the "Scar-in-a-Jar" model.
| Biomarker | Description | Effect of LPA Stimulation | Effect of BMS-986020 Treatment |
| α-SMA | Alpha-smooth muscle actin, a marker of myofibroblast differentiation. | Increased levels | Inhibition of LPA-induced increase |
| PRO-C1 | Pro-peptide of type I collagen, indicating new collagen synthesis. | Increased levels | Inhibition of LPA-induced increase |
| PRO-C3 | Pro-peptide of type III collagen, indicating new collagen synthesis. | Increased levels | Inhibition of LPA-induced increase |
| PRO-C6 | Pro-peptide of type VI collagen, indicating new collagen synthesis. | Increased levels | Inhibition of LPA-induced increase |
| FBN-C | C-terminal fragment of fibronectin, reflecting ECM deposition. | Increased levels | Marked inhibition of LPA-induced increase |
Notably, the approximate IC100 for BMS-986020-mediated inhibition of ECM formation was observed to be in the range of 100–500 nM.
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This model is designed to assess the direct effects of compounds on fibroblast activation and ECM deposition in a three-dimensional culture system that better recapitulates the in vivo fibrotic environment.
Methodology:
-
Cell Seeding: Human lung fibroblasts are seeded into 96-well plates.
-
Serum Starvation: Cells are serum-starved to synchronize them and reduce baseline activation.
-
Stimulation and Treatment: Fibroblasts are stimulated with LPA to induce a pro-fibrotic response. Concurrently, cells are treated with varying concentrations of BMS-986020 or vehicle control.
-
Incubation: The cultures are incubated for a prolonged period to allow for ECM deposition and remodeling.
-
Supernatant Analysis: The culture supernatant is collected at various time points.
-
Biomarker Quantification: Levels of ECM-related biomarkers (e.g., PRO-C1, PRO-C3, PRO-C6, FBN-C) and markers of myofibroblast differentiation (e.g., α-SMA) in the supernatant are quantified using immunoassays.
Signaling Pathways and Visualizations
LPA-LPA1 Signaling Pathway in Fibroblast Activation
The following diagram illustrates the signaling cascade initiated by LPA binding to LPA1 on fibroblasts and the point of intervention for BMS-986020.
Caption: LPA1 signaling pathway in fibroblasts and the inhibitory action of BMS-986020.
Experimental Workflow for "Scar-in-a-Jar" Assay
The following diagram outlines the key steps in the "Scar-in-a-Jar" experimental protocol.
Caption: Workflow of the "Scar-in-a-Jar" in vitro fibrogenesis assay.
Clinical Implications and Future Directions
A Phase 2 clinical trial (NCT01766817) in patients with idiopathic pulmonary fibrosis demonstrated that BMS-986020, at a dose of 600 mg twice daily, significantly slowed the rate of decline in forced vital capacity (FVC) over 26 weeks compared to placebo. Furthermore, treatment with BMS-986020 led to a significant reduction in serum levels of several ECM-neoepitope biomarkers associated with IPF prognosis.
Despite these promising efficacy signals, the clinical development of BMS-986020 was terminated due to instances of hepatobiliary toxicity, which were later determined to be specific to the molecule and not a class effect of LPA1 antagonism. This has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.
Conclusion
BMS-986020 has provided crucial proof-of-concept for the therapeutic targeting of the LPA1 receptor in fibrotic diseases. Its demonstrated ability to inhibit fibroblast activation and extracellular matrix deposition in vitro, coupled with positive efficacy signals in a Phase 2 clinical trial for IPF, highlights the potential of this mechanism of action. While the development of BMS-986020 itself was halted, the insights gained from its study continue to inform and guide the development of next-generation LPA1 antagonists for the treatment of a range of fibrotic conditions.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating the Signaling Pathways Affected by BMS-986020: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that, through its interaction with LPA1, a G protein-coupled receptor, triggers a cascade of intracellular signaling events. These pathways are implicated in a variety of physiological and pathological processes, most notably in fibrosis. This technical guide provides a comprehensive overview of the signaling pathways modulated by BMS-986020, its on-target and off-target pharmacological profile, and detailed methodologies for key experimental investigations. While BMS-986020 showed promise in clinical trials for idiopathic pulmonary fibrosis (IPF) by slowing the decline in forced vital capacity, its development was halted due to hepatobiliary toxicity. This guide will delve into both the therapeutic and adverse signaling mechanisms.
On-Target Signaling: Antagonism of the LPA1 Receptor
BMS-986020 exerts its primary pharmacological effect by blocking the LPA1 receptor. LPA1 couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by BMS-986020 consequently attenuates the downstream signaling cascades initiated by these G proteins.
Quantitative Data for On-Target Activity
The potency of BMS-986020 as an LPA1 antagonist has been quantified in in vitro assays.
| Parameter | Assay | Species | Value | Reference |
| pKb | Calcium Mobilization | Human | ~8 | [1] |
Off-Target Signaling: Inhibition of Bile Acid Transporters
The clinical development of BMS-986020 was terminated due to hepatobiliary toxicity, which was found to be a result of off-target inhibition of key bile acid transporters. This inhibition disrupts bile acid homeostasis, leading to cholestasis and liver injury.
Quantitative Data for Off-Target Activity
The inhibitory concentrations of BMS-986020 on various bile acid transporters have been determined.
| Transporter | Assay Type | IC50 | Reference |
| BSEP (Bile Salt Export Pump) | In vitro | 1.8 µM - 4.8 µM | [2] |
| MRP4 (Multidrug Resistance-associated Protein 4) | In vitro | 6.2 µM | [2] |
| MDR3 (Multidrug Resistance Protein 3) | In vitro | 7.5 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the signaling effects of BMS-986020.
Calcium Mobilization Assay
This assay is used to determine the effect of BMS-986020 on Gαq/11-mediated intracellular calcium release upon LPA1 activation.
Objective: To quantify the antagonistic activity of BMS-986020 on LPA1-mediated calcium flux.
Materials:
-
HEK293 cells stably expressing human LPA1.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LPA (agonist).
-
BMS-986020.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed LPA1-expressing HEK293 cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of BMS-986020. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibition of the LPA-induced calcium response at each concentration of BMS-986020 to determine the IC50. The pKb can be calculated from the IC50 using the Cheng-Prusoff equation.
RhoA Activation Assay
This pull-down assay measures the effect of BMS-986020 on LPA1-mediated activation of the small GTPase RhoA, a key event in Gα12/13 signaling.
Objective: To determine if BMS-986020 inhibits LPA-induced activation of RhoA.
Materials:
-
Cells expressing LPA1 (e.g., primary human lung fibroblasts).
-
Lysis buffer.
-
Rhotekin-RBD beads (binds to active, GTP-bound RhoA).
-
LPA (agonist).
-
BMS-986020.
-
Anti-RhoA antibody.
-
Reagents for SDS-PAGE and Western blotting.
Procedure:
-
Cell Treatment: Culture cells to near confluence, serum-starve, and then treat with BMS-986020 for a specified time before stimulating with LPA for a short period (e.g., 2-5 minutes).
-
Lysis: Lyse the cells on ice with lysis buffer.
-
Pull-down: Incubate the cell lysates with Rhotekin-RBD beads to capture active RhoA-GTP.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
Data Analysis: Quantify the band intensity of the pulled-down RhoA to determine the level of RhoA activation. Compare the levels in BMS-986020-treated cells to control cells.
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This assay assesses the anti-fibrotic potential of compounds in a more physiologically relevant 3D cell culture model.[3]
Objective: To evaluate the efficacy of BMS-986020 in inhibiting LPA-induced fibrogenesis.
Materials:
-
Primary human lung fibroblasts.
-
Cell culture medium supplemented with macromolecular crowders (e.g., Ficoll).
-
LPA (pro-fibrotic stimulus).
-
BMS-986020.
-
Reagents for immunofluorescence or biochemical analysis of extracellular matrix proteins (e.g., collagen).
Procedure:
-
Cell Culture: Culture human lung fibroblasts in a medium containing macromolecular crowders to promote extracellular matrix deposition.
-
Treatment: Treat the cells with LPA to induce a fibrotic phenotype, in the presence or absence of varying concentrations of BMS-986020.
-
Incubation: Incubate for several days to allow for the formation of a "scar."
-
Analysis: Analyze the extent of fibrosis by measuring the deposition of collagen and other extracellular matrix proteins, as well as the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA). This can be done via immunofluorescence imaging or biochemical assays.
-
Data Analysis: Quantify the reduction in fibrotic markers in the presence of BMS-986020 to determine its anti-fibrotic potency.
Conclusion
BMS-986020 is a well-characterized LPA1 antagonist that effectively inhibits LPA1-mediated signaling pathways involved in fibrosis. However, its clinical utility has been hampered by off-target effects on bile acid transporters, leading to hepatotoxicity. This guide provides a detailed overview of the on-target and off-target signaling pathways affected by BMS-986020, supported by available quantitative data and comprehensive experimental protocols. This information is intended to aid researchers in understanding the complex pharmacology of BMS-986020 and in the development of future anti-fibrotic therapies with improved safety profiles. Further research is warranted to fully elucidate the quantitative impact of BMS-986020 on individual downstream signaling effectors such as ERK, Akt, and RhoA.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986020: A Technical Guide to its Impact on Extracellular Matrix Deposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of BMS-986020 and its impact on extracellular matrix (ECM) deposition, with a particular focus on its application in idiopathic pulmonary fibrosis (IPF). This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides detailed experimental protocols for researchers in the field.
Introduction: The Role of LPA1 in Fibrosis and ECM Deposition
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including LPA1.[1] The LPA-LPA1 signaling axis is a central player in wound healing and tissue repair; however, its dysregulation is a key driver of pathological fibrosis in various organs, including the lungs, liver, and kidneys.[2]
In the context of fibrosis, LPA1 activation on fibroblasts, the primary producers of ECM components, leads to a cascade of pro-fibrotic events including:
-
Fibroblast proliferation and migration: LPA1 signaling promotes the accumulation of fibroblasts at the site of injury.[1]
-
Myofibroblast differentiation: It induces the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and enhanced contractile and ECM-producing capabilities.
-
Increased ECM protein synthesis: LPA1 activation stimulates the production and deposition of key ECM components, most notably collagens.
BMS-986020 was developed as a selective antagonist to block these pro-fibrotic effects of LPA1 activation.[2] Preclinical studies have demonstrated its anti-fibrotic activity in various models of fibrosis.[2]
Mechanism of Action: The LPA1 Signaling Pathway
BMS-986020 exerts its anti-fibrotic effects by competitively inhibiting the binding of LPA to the LPA1 receptor. This blockade disrupts the downstream signaling cascade that leads to pro-fibrotic gene expression and subsequent ECM deposition. The key steps in this pathway are illustrated below.
As depicted, the binding of LPA to its receptor, LPA1, activates the Gα12/13 subunit of the G protein complex. This, in turn, activates the small GTPase RhoA, which subsequently activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK activation promotes actin polymerization and stress fiber formation. This cytoskeletal rearrangement facilitates the nuclear translocation of Myocardin-Related Transcription Factor (MRTF), which then forms a complex with Serum Response Factor (SRF). The MRTF/SRF complex binds to the promoter regions of pro-fibrotic genes, including those for various collagens and α-SMA, leading to their increased transcription and ultimately, enhanced ECM deposition.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of BMS-986020 in mitigating ECM deposition has been evaluated in both in vitro models and clinical trials. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of BMS-986020 in the "Scar-in-a-Jar" Model
The "Scar-in-a-Jar" model is an in vitro assay that mimics the fibrotic environment and allows for the quantification of ECM deposition by cultured fibroblasts.
| Biomarker | Treatment Condition | % Change from Control | p-value | Reference |
| Collagen I Deposition | TGF-β1 Stimulation | + ~500% | <0.05 | |
| TGF-β1 + BMS-986020 | Potent Inhibition | <0.05 | ||
| α-SMA Expression | TGF-β1 Stimulation | + ~300% | <0.05 | |
| TGF-β1 + BMS-986020 | Significant Reduction | <0.05 |
Table 2: Effect of BMS-986020 on Serum ECM-Neoepitope Biomarkers in Patients with Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial - NCT01766817)
This phase 2 clinical trial evaluated the safety and efficacy of BMS-986020 in patients with IPF. A post-hoc analysis assessed the impact on various serum biomarkers of ECM turnover.
| Biomarker | Treatment Group (600 mg BID) | Placebo Group | % Change from Placebo (at Week 26) | p-value | Reference |
| C3M (Collagen III Degradation) | Decreased | Increased | Significant Reduction | <0.05 | |
| PRO-C3 (Collagen III Formation) | No Significant Change | No Significant Change | - | NS | |
| Other ECM-Neoepitopes | Significantly Reduced | - | - | <0.05 |
BID: twice daily; NS: Not Significant
Table 3: Effect of BMS-986020 on Forced Vital Capacity (FVC) in Patients with Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial - NCT01766817)
The primary endpoint of the phase 2 trial was the rate of decline in FVC, a key measure of lung function in IPF.
| Treatment Group | Mean Rate of FVC Decline (L/year) | 95% Confidence Interval | p-value (vs. Placebo) | Reference |
| BMS-986020 (600 mg BID) | -0.042 | -0.106 to -0.022 | 0.049 | |
| BMS-986020 (600 mg QD) | - | - | NS | |
| Placebo | -0.134 | -0.201 to -0.068 | - |
BID: twice daily; QD: once daily; NS: Not Significant
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
"Scar-in-a-Jar" In Vitro Fibrosis Assay
This protocol is adapted from established methods to create a high-content, pseudo-3D model of fibrosis.
Materials:
-
Human lung fibroblasts (e.g., from IPF patients or a commercial cell line)
-
96-well clear-bottom black plates
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Macromolecular crowding medium: Culture medium supplemented with Ficoll PM70 and PM400, and L-ascorbic acid.
-
Recombinant human TGF-β1
-
BMS-986020 or other test compounds
-
Fixation solution: 4% formaldehyde in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibodies: Rabbit anti-human Collagen Type I, Mouse anti-human α-SMA
-
Secondary antibodies: Fluorescently labeled anti-rabbit and anti-mouse IgG
-
Nuclear stain: DAPI
-
High-content imaging system
Procedure:
-
Seed human lung fibroblasts into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Carefully remove the existing medium and replace it with the macromolecular crowding medium.
-
Add TGF-β1 to the desired final concentration to induce a fibrotic phenotype. Concurrently, add BMS-986020 or other test compounds at various concentrations. Include appropriate vehicle controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After incubation, gently wash the cells with PBS. Fix the cells with 4% formaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells with PBS and block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against Collagen Type I and α-SMA, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells extensively with PBS. Incubate with the appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and acquire images using a high-content imaging system. Quantify the fluorescence intensity for Collagen I and α-SMA, and normalize to the cell number (DAPI count).
Competitive ELISA for Serum ECM-Neoepitope Biomarkers (e.g., PRO-C3)
This protocol outlines the general steps for a competitive ELISA, a common method for quantifying ECM turnover biomarkers in serum samples.
Materials:
-
96-well microtiter plates pre-coated with streptavidin
-
Biotinylated synthetic peptide corresponding to the neoepitope of interest (e.g., for PRO-C3)
-
Serum samples from patients and healthy controls
-
Standard solutions of the purified neoepitope peptide
-
Monoclonal antibody specific for the neoepitope
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Assay buffer (e.g., PBS with BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Add the biotinylated synthetic peptide to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound peptide.
-
Competitive Binding: Add a mixture of the serum sample (or standard) and a fixed concentration of the primary monoclonal antibody to the wells. Incubate to allow the antibody to bind to either the peptide on the plate or the free peptide in the sample/standard. The amount of antibody that binds to the plate is inversely proportional to the amount of neoepitope in the sample.
-
Washing: Wash the wells thoroughly to remove unbound antibody and other components.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which will bind to the primary antibody captured on the plate. Incubate and then wash the wells.
-
Substrate Reaction: Add the TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the neoepitope in the patient samples.
Phase 2 Clinical Trial of BMS-986020 in IPF (NCT01766817) - Simplified Workflow
This diagram outlines the key stages of the phase 2 clinical trial that evaluated BMS-986020.
References
In-Depth Technical Guide: The Chemical Structure and Properties of BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Bristol-Myers Squibb, this small molecule was investigated primarily for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. While showing promise in early clinical trials for slowing the decline in lung function, the development of BMS-986020 was halted during Phase 2 trials due to observed hepatobiliary toxicity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize this compound.
Chemical Structure and Properties
BMS-986020 is a synthetic organic compound. The sodium salt form enhances its solubility for formulation purposes.
Chemical Structure of BMS-986020
Image of the chemical structure of BMS-986020 would be placed here.
Physicochemical Properties of BMS-986020 and its Sodium Salt
| Property | Value | Reference |
| IUPAC Name | 1-(4'-(3-methyl-4-(((((R)-1-phenylethyl)oxy)carbonyl)amino)isoxazol-5-yl)biphenyl-4-yl)cyclopropanecarboxylic acid | [1][2] |
| Molecular Formula | C29H26N2O5 (Free Acid) | [1][2] |
| Molecular Weight | 482.53 g/mol (Free Acid) | [1] |
| CAS Number | 1257213-50-5 (Free Acid) | |
| Molecular Formula (Sodium Salt) | C29H25N2NaO5 | |
| Molecular Weight (Sodium Salt) | 504.51 g/mol | |
| CAS Number (Sodium Salt) | 1380650-53-2 | |
| Appearance | White to yellow solid | |
| Solubility | Soluble in DMSO |
On-Target Activity: LPA1 Antagonism
BMS-986020 functions as a high-affinity antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the pathogenesis of fibrosis.
LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates several downstream signaling cascades through coupling with heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways ultimately lead to cellular responses that promote fibrosis, such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increased extracellular matrix deposition.
References
Methodological & Application
Application Notes and Protocols for In Vitro Fibrosis Assays Using BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and failure. Key drivers of fibrosis include the bioactive lipid lysophosphatidic acid (LPA) and the cytokine transforming growth factor-beta (TGF-β). BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key receptor in the fibrotic signaling cascade.[1] Preclinical studies have demonstrated its anti-fibrotic activities in models of lung, skin, liver, kidney, and ocular fibrosis.[1] This document provides detailed protocols for in vitro fibrosis assays to evaluate the anti-fibrotic potential of compounds like BMS-986020.
Mechanism of Action of BMS-986020
BMS-986020 selectively inhibits the LPA1 receptor.[1] The binding of LPA to LPA1 initiates a signaling cascade that promotes various pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increased ECM production.[2] By blocking this interaction, BMS-986020 can attenuate these downstream effects, thereby reducing the fibrotic response.
Data Presentation
In Vitro Efficacy of BMS-986020 in an LPA-Induced Fibrosis Model
The following table summarizes the concentrations of BMS-986020 used in the "Scar-in-a-Jar" in vitro fibrosis model to inhibit LPA-induced fibrogenesis. The model utilizes human lung fibroblasts stimulated with LPA to induce the production of fibrotic markers.
| Compound | Agonist | Assay | Concentrations Tested (µM) | Observation |
| BMS-986020 | LPA (20 µM) | "Scar-in-a-Jar" | 0.01, 0.05, 0.1, 0.5, 1, 5 | Maximal inhibition of fibrotic biomarker production observed at approximately 0.5 µM.[3] |
Off-Target Activity of BMS-986020
It is also important to consider the off-target effects of a compound. The following table presents the IC50 values of BMS-986020 for the inhibition of key bile acid and phospholipid transporters.
| Target | IC50 (µM) |
| BSEP | 4.8 |
| MRP4 | 6.2 |
| MDR3 | 7.5 |
Experimental Protocols
LPA-Induced Fibrosis in a "Scar-in-a-Jar" Model
This protocol is adapted from a method used to evaluate the anti-fibrotic effects of BMS-986020 on human lung fibroblasts.
Materials:
-
Human lung fibroblasts (e.g., Lonza, cat. no. CC-2512)
-
48-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70
-
Ficoll 400
-
Ascorbic acid
-
Lysophosphatidic acid (LPA)
-
BMS-986020 sodium
-
Dimethyl sulfoxide (DMSO)
-
ELISA kits for fibrotic markers (e.g., pro-collagen type I, α-SMA)
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in 48-well plates at a desired density.
-
Cell Culture: Culture the cells in DMEM + GlutaMax supplemented with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
Compound Preparation: Prepare stock solutions of BMS-986020 in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.01 to 5 µM. The final DMSO concentration should be kept constant across all wells (e.g., 0.05%).
-
Treatment:
-
Vehicle Control: Add culture medium with 0.05% DMSO.
-
Agonist Control: Add culture medium with 20 µM LPA and 0.05% DMSO.
-
Test Wells: Add culture medium with 20 µM LPA and the desired concentrations of BMS-986020 (0.01, 0.05, 0.1, 0.5, 1, or 5 µM).
-
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 12 days. Change the medium with fresh reagents on day 4 and day 8.
-
Supernatant Collection: On day 12, collect the cell culture supernatants and store them at -20°C for biomarker analysis.
-
Biomarker Analysis: Quantify the levels of fibrotic markers such as pro-collagen type I and α-smooth muscle actin (α-SMA) in the supernatants using specific ELISA kits.
TGF-β-Induced Fibroblast-to-Myofibroblast Transition Assay
This protocol describes a general method for inducing fibroblast differentiation into myofibroblasts using TGF-β, a key pro-fibrotic cytokine.
Materials:
-
Human lung fibroblasts (from healthy or IPF donors)
-
96-well cell culture plates
-
Fibroblast growth medium
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
This compound
-
Positive control (e.g., ALK5 inhibitor such as SB525334)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed 3,000 human lung fibroblasts per well in a 96-well plate.
-
Compound Treatment: Prepare an 8-point concentration-response curve for BMS-986020 and the positive control. Add the compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Fibrosis Induction: Add TGF-β1 to the wells at a final concentration of 1.25 ng/mL.
-
Incubation: Incubate the plate for 72 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against α-SMA.
-
Incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the expression of α-SMA and normalize it to the number of nuclei to determine the extent of myofibroblast differentiation. Calculate IC50 values from the concentration-response curves.
Signaling Pathways and Experimental Workflow
LPA1 Signaling Pathway in Fibrosis
Caption: LPA1 signaling pathway in fibrosis.
TGF-β Signaling Pathway in Fibrosis
Caption: TGF-β signaling pathway in fibrosis.
Experimental Workflow for In Vitro Fibrosis Assay
Caption: General experimental workflow.
References
Application Note and Protocol: Preparation and Use of BMS-986020 Sodium Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a signaling molecule involved in diverse biological functions, including cell proliferation and chemotaxis, which are key processes in the development of fibrosis.[3] By blocking the LPA1 receptor, BMS-986020 has demonstrated anti-fibrotic activity in preclinical models and has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[3][4] This document provides a detailed protocol for the preparation of a BMS-986020 sodium stock solution in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.
Mechanism of Action: LPA1 Signaling Pathway
BMS-986020 exerts its effect by competitively inhibiting the binding of LPA to its receptor, LPA1, which is a G protein-coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that promote fibroblast activation and tissue fibrosis.
Quantitative Data Summary
The following table summarizes the key properties of this compound. Note that solubility can vary between suppliers and with the purity of the compound and solvent.
| Property | Data |
| Compound | This compound |
| CAS Number | 1380650-53-2 |
| Molecular Formula | C₂₉H₂₅N₂NaO₅ |
| Molecular Weight | 504.51 g/mol |
| Solubility in DMSO | Up to 150 mg/mL (approx. 297 mM). Other sources report solubilities of 25 mg/mL, 97 mg/mL, and 125 mg/mL for the free acid form. |
| Storage (Solid Powder) | Store at -20°C for up to 3 years. |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO. Adjust calculations as needed for different desired concentrations.
Materials and Equipment:
-
This compound salt (powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation. Work in a well-ventilated area or a chemical fume hood.
-
Calculation: Determine the mass of this compound and the volume of DMSO required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 504.51 g/mol x 1000 mg/g = 50.45 mg
-
-
Weighing: Carefully weigh out 50.45 mg of this compound powder and transfer it to a sterile tube or vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound. DMSO is hygroscopic (absorbs moisture from the air), and using fresh, anhydrous DMSO is critical for achieving maximum solubility.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
If dissolution is slow, gently warm the tube to 37°C and/or place it in an ultrasonic bath for a few minutes to aid solubilization. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 1 year), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
Protocol 2: Application Example - Use in an In Vitro Cell-Based Assay
This protocol provides a general workflow for diluting the DMSO stock solution for use in a typical cell culture experiment.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the BMS-986020 stock solution from the -80°C or -20°C freezer and thaw it at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.
-
Final Working Concentration: Add the final diluted compound to your cell culture wells.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Example: To achieve a 1 µM final concentration from a 100 mM stock, you could perform a 1:1000 dilution. Adding 1 µL of a 1 mM intermediate solution to 1 mL of culture medium would result in a final concentration of 1 µM with a DMSO concentration of 0.1%.
-
-
Vehicle Control: Always include a vehicle control in your experiment. This consists of treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of the test compound, but without the compound itself.
General Experimental Workflow
The following diagram illustrates a typical workflow from stock solution preparation to data acquisition in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986020 in 3D Cell Culture Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors like LPAR1, plays a significant role in various cellular processes, including cell proliferation, migration, and apoptosis.[3][4][5] Dysregulation of the LPA-LPAR1 signaling axis has been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment, myofibroblast differentiation, and excessive extracellular matrix (ECM) deposition.
BMS-986020 has been investigated as a potential therapeutic agent for IPF. While its clinical development for IPF was halted due to off-target hepatobiliary effects, it remains a valuable tool for in vitro and preclinical research aimed at understanding the role of LPAR1 in fibrosis and for the evaluation of novel anti-fibrotic therapies.
These application notes provide a detailed protocol for utilizing BMS-986020 in a 3D cell culture model of fibrosis, specifically the "Scar-in-a-Jar" assay, to assess its anti-fibrotic potential.
Mechanism of Action
BMS-986020 acts as a competitive antagonist at the LPAR1, thereby inhibiting the downstream signaling pathways activated by LPA. This blockade mitigates the pro-fibrotic effects of LPA on fibroblasts, including their differentiation into contractile, ECM-producing myofibroblasts.
LPAR1 Signaling Pathway in Fibrosis
Caption: LPAR1 signaling cascade in fibroblasts leading to fibrosis.
Quantitative Data
The following table summarizes the dose-dependent inhibitory effects of BMS-986020 on the production of key fibrotic biomarkers in the "Scar-in-a-Jar" 3D cell culture model using LPA-stimulated human lung fibroblasts. Data is presented as the approximate maximal inhibition observed.
| Biomarker | Description | Approximate Maximal Inhibition with BMS-986020 (~0.5 µM) |
| α-SMA | Alpha-Smooth Muscle Actin, a marker of myofibroblast differentiation. | Significant Reduction |
| PRO-C1 | N-terminal propeptide of type I collagen, a marker of type I collagen formation. | Significant Reduction |
| PRO-C3 | N-terminal propeptide of type III collagen, a marker of type III collagen formation. | Significant Reduction |
| PRO-C6 | C-terminal propeptide of type VI collagen, a marker of type VI collagen formation. | Significant Reduction |
| FBN-C | C-terminal fragment of fibrillin, a component of the extracellular matrix. | Significant Reduction |
Experimental Protocols
"Scar-in-a-Jar" 3D Cell Culture Model for Fibrosis
This protocol is adapted from studies demonstrating the utility of macromolecular crowding to accelerate ECM deposition and create a fibrotic-like microenvironment in vitro.
Materials:
-
Human lung fibroblasts (e.g., from IPF patients or a commercial cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
BMS-986020 (stock solution prepared in DMSO)
-
Lysophosphatidic Acid (LPA)
-
Ficoll® PM 70 and PM 400
-
L-ascorbic acid
-
96-well cell culture plates
-
Reagents for immunofluorescence staining (e.g., primary antibodies for collagen I and α-SMA, fluorescently labeled secondary antibodies, DAPI for nuclear staining)
-
Fixation and permeabilization buffers (e.g., formaldehyde, Triton X-100)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
High-content imaging system
Experimental Workflow:
Caption: Workflow for the "Scar-in-a-Jar" 3D fibrosis assay.
Procedure:
-
Cell Seeding:
-
Culture human lung fibroblasts in standard T75 flasks.
-
Trypsinize and seed the fibroblasts into 96-well plates at a density that allows them to reach confluence within 24-48 hours.
-
-
Cell Culture to Confluence:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 until the cells form a confluent monolayer.
-
-
Pre-incubation with BMS-986020:
-
Prepare serial dilutions of BMS-986020 in cell culture medium. A final concentration range of 0.01 µM to 10 µM is recommended to determine a dose-response. Include a vehicle control (DMSO).
-
Aspirate the old medium from the confluent cells and add the medium containing the different concentrations of BMS-986020.
-
Incubate for 1-2 hours.
-
-
Stimulation of Fibrosis:
-
Prepare the "scar" medium containing cell culture medium, Ficoll PM 70 and PM 400 (to induce macromolecular crowding), L-ascorbic acid (as a cofactor for collagen synthesis), and the pro-fibrotic stimulus LPA (e.g., at 10 µM).
-
Add the "scar" medium to the wells, including the pre-incubated BMS-986020.
-
-
Incubation:
-
Incubate the plates for 4 to 12 days to allow for the deposition of a dense extracellular matrix. The medium should be changed every 2-3 days with fresh medium containing the respective treatments.
-
-
Immunofluorescence Staining:
-
After the incubation period, gently wash the wells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against fibrotic markers (e.g., anti-collagen I, anti-α-SMA) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Quantification:
-
Acquire images of the stained cells using a high-content imaging system.
-
Quantify the fluorescence intensity of the fibrotic markers per well. Normalize the data to the cell number (e.g., by counting DAPI-stained nuclei) to account for any effects on cell viability.
-
Conclusion
BMS-986020 serves as a critical research tool for investigating the role of the LPAR1 pathway in fibrosis. The "Scar-in-a-Jar" 3D cell culture model provides a physiologically relevant in vitro system to evaluate the anti-fibrotic efficacy of LPAR1 antagonists and other potential therapeutic compounds. The detailed protocol and data presented in these application notes offer a comprehensive guide for researchers to incorporate this valuable compound and model into their fibrosis research programs.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid accelerates lung fibrosis by inducing differentiation of mesenchymal stem cells into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Assessing Collagen Deposition with BMS-986020 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is a key driver of fibrosis in various organs, including the lungs.[1][2][3] Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), initiates a cascade of downstream events that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive collagen deposition and tissue scarring.[4][5] BMS-986020 has demonstrated anti-fibrotic effects in preclinical models and in a Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF), where it was shown to slow the decline in lung function. A key finding from these studies was the significant reduction in biomarkers of extracellular matrix (ECM) turnover, indicating a direct impact on collagen dynamics.
These application notes provide detailed protocols for assessing the anti-fibrotic activity of BMS-986020 by measuring its impact on collagen deposition. The methodologies described herein are suitable for both in vitro and ex vivo analyses and are intended to guide researchers in the evaluation of BMS-986020 and other LPA1 antagonists in the context of fibrosis research and drug development.
Mechanism of Action of BMS-986020 in Inhibiting Collagen Deposition
BMS-986020 exerts its anti-fibrotic effects by blocking the LPA1 receptor, thereby inhibiting the downstream signaling cascade that leads to collagen synthesis and deposition. The binding of LPA to LPA1, a G protein-coupled receptor, activates several signaling pathways, including those mediated by Gα12/13, RhoA/ROCK, and subsequently the myocardin-related transcription factor (MRTF) and serum response factor (SRF). This signaling cascade culminates in the increased transcription of pro-fibrotic genes, such as those encoding for collagens and other ECM components. By antagonizing the LPA1 receptor, BMS-986020 effectively abrogates these pro-fibrotic signals.
Quantitative Data on the Effects of BMS-986020
The following tables summarize the quantitative data from in vitro and clinical studies on the effect of BMS-986020 on markers of collagen deposition.
Table 1: In Vitro Inhibition of Pro-Collagen Markers by BMS-986020 in the "Scar-in-a-Jar" Model
| Biomarker | Description | Stimulus | BMS-986020 Effect |
| PRO-C1 | Type I collagen formation | LPA | Potent Inhibition |
| PRO-C3 | Type III collagen formation | LPA | Potent Inhibition |
| PRO-C6 | Type VI collagen formation | LPA | Potent Inhibition |
| In the "Scar-in-a-Jar" in vitro model, BMS-986020 potently inhibited LPA1-induced fibrogenesis. While specific IC50 values for the inhibition of each pro-collagen marker by BMS-986020 have not been reported in the reviewed literature, the compound was shown to completely inhibit the LPA-stimulated increase in these markers. |
Table 2: Effect of BMS-986020 on Serum ECM-Neoepitope Biomarkers in Patients with Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial NCT01766817)
| Biomarker | Description | Process Measured | Treatment Effect (vs. Placebo at Week 26) |
| PRO-C1 | N-terminal propeptide of type I collagen | Type I collagen formation | Significantly Reduced |
| PRO-C3 | N-terminal propeptide of type III collagen | Type III collagen formation | No Significant Reduction |
| PRO-C4 | N-terminal propeptide of type IV collagen | Type IV collagen formation | Significantly Reduced |
| PRO-C6 | C5 domain of type VI collagen (endotrophin) | Type VI collagen formation | No Significant Reduction |
| C1M | MMP-degraded type I collagen | Type I collagen degradation | Significantly Reduced |
| C3A | ADAMTS-degraded type III collagen | Type III collagen degradation | Significantly Reduced |
| C3M | MMP-9-degraded type III collagen | Type III collagen degradation | Significantly Reduced |
| C4M2 | MMP-degraded type IV collagen | Type IV collagen degradation | Significantly Reduced |
| C6M | MMP-degraded type VI collagen | Type VI collagen degradation | Significantly Reduced |
| VICM | Citrullinated vimentin | Macrophage activity | Significantly Reduced |
| The lack of significant reduction in PRO-C3 and PRO-C6 was hypothesized to be related to the off-target hepatobiliary effects observed with BMS-986020 in some patients. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of BMS-986020 on collagen deposition.
"Scar-in-a-Jar" In Vitro Fibrogenesis Assay
This assay utilizes macromolecular crowding to accelerate ECM deposition by cultured fibroblasts, providing a more physiologically relevant model of fibrosis.
Materials:
-
Human lung fibroblasts (e.g., from Lonza, cat. no. CC-2512)
-
48-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 and Ficoll 400
-
L-ascorbic acid
-
Lysophosphatidic acid (LPA)
-
BMS-986020
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Seeding: Seed human lung fibroblasts in 48-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and allow them to attach overnight.
-
Starvation and Crowding: The next day, replace the medium with low-serum DMEM (0.4% FBS) containing macromolecular crowding agents (37.5 mg/mL Ficoll 70 and 25 mg/mL Ficoll 400) and 1% L-ascorbic acid.
-
Treatment: Add LPA to the desired final concentration to stimulate fibrogenesis. In parallel wells, co-treat with varying concentrations of BMS-986020 (dissolved in DMSO) or vehicle control (0.05% DMSO).
-
Incubation: Culture the cells for up to 12 days, with a medium change every 4 days containing fresh stimulants and inhibitors.
-
Supernatant Collection: At desired time points (e.g., days 4, 8, and 12), collect the cell culture supernatant for analysis of secreted pro-collagen markers. Store supernatants at -80°C until analysis.
-
Cell Viability (Optional): Assess cell viability at the end of the experiment using a standard assay (e.g., LDH assay) to ensure that the observed effects are not due to cytotoxicity.
ELISA for Pro-Collagen Markers (PRO-C1, PRO-C3, PRO-C6)
This protocol describes a general competitive ELISA for the quantification of pro-collagen markers in cell culture supernatants or serum samples.
Materials:
-
96-well streptavidin-coated ELISA plates
-
Biotinylated peptide standards for the specific pro-collagen marker
-
HRP-conjugated monoclonal antibody specific for the neo-epitope of the pro-collagen marker
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Incubation buffer
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating: Coat the streptavidin-coated 96-well plate with the biotinylated peptide specific to the pro-collagen marker being measured. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound peptide.
-
Sample and Standard Incubation: Add standards of known concentrations and unknown samples (cell culture supernatants or serum) to the wells.
-
Antibody Incubation: Add the HRP-conjugated monoclonal antibody to the wells. The antibody will compete with the free pro-collagen marker in the sample/standard for binding to the coated peptide. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate thoroughly to remove unbound antibody and sample components.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The concentration of the pro-collagen marker in the samples is inversely proportional to the signal intensity.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of the pro-collagen marker in the unknown samples.
Picro-Sirius Red Staining for Collagen in Lung Tissue
This histological staining technique is used to visualize and quantify collagen fibers in tissue sections.
Materials:
-
Paraffin-embedded lung tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Weigert's iron hematoxylin solution
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (e.g., 0.5% acetic acid)
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 8-10 minutes, followed by a wash in running tap water.
-
Collagen Staining: Immerse the slides in Picro-Sirius Red solution for 1 hour. This will stain collagen fibers red.
-
Rinsing: Briefly rinse the slides in acidified water to remove excess stain.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Quantification of Picro-Sirius Red Staining
Protocol:
-
Image Acquisition: Acquire images of the stained lung sections using a bright-field microscope equipped with a digital camera. For enhanced visualization of collagen fiber types, polarized light microscopy can be used, where thicker collagen fibers appear yellow-orange and thinner fibers appear green.
-
Image Analysis Software: Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the collagen content.
-
Thresholding: Set a color threshold to specifically select the red-stained collagen fibers.
-
Quantification: Calculate the percentage of the total tissue area that is positively stained for collagen. This is often referred to as the collagen proportionate area.
-
Statistical Analysis: Compare the collagen proportionate area between different treatment groups (e.g., vehicle control vs. BMS-986020 treated) to determine the effect of the treatment on collagen deposition.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for assessing the anti-fibrotic effects of BMS-986020 by focusing on its impact on collagen deposition. The "Scar-in-a-Jar" in vitro model coupled with specific biomarker analysis provides a powerful tool for mechanistic studies and compound screening. Histological analysis of collagen in preclinical models of fibrosis using Picro-Sirius Red staining allows for the in vivo validation of anti-fibrotic efficacy. By employing these standardized methods, researchers can generate robust and reproducible data to advance the understanding and development of LPA1 antagonists as potential therapies for fibrotic diseases.
References
- 1. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Fibrosis Markers Following Treatment with BMS-986020
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited effective treatments.[1] The pathogenesis of fibrosis involves the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A key pathway implicated in fibrosis is the lysophosphatidic acid (LPA) signaling axis, mediated through its receptor, LPA1.[1][2] Activation of LPA1 by LPA promotes fibroblast activation, proliferation, and migration.[1] BMS-986020 is an orally bioavailable, high-affinity antagonist of the LPA1 receptor.[3] Preclinical and clinical studies have demonstrated its potential as an anti-fibrotic agent. A phase 2 clinical trial showed that BMS-986020 could significantly slow the decline of forced vital capacity (FVC) in IPF patients compared to a placebo. Furthermore, in vitro models have shown that BMS-986020 potently inhibits LPA1-induced fibrogenesis.
This application note provides a detailed protocol for using Western blot analysis to quantify the expression of key fibrosis markers—Collagen Type I (Col I), Alpha-Smooth Muscle Actin (α-SMA), and Transforming Growth Factor-beta (TGF-β)—in cell models treated with BMS-986020. This method is crucial for elucidating the compound's mechanism of action and evaluating its anti-fibrotic efficacy at the cellular level.
Caption: LPA1 signaling pathway in fibrosis and its inhibition by BMS-986020.
Experimental Protocols
This section outlines the methodology for treating a cell model of fibrosis with BMS-986020 and subsequently analyzing protein expression via Western blot.
A. Cell Culture and Treatment (Example: Human Lung Fibroblasts)
-
Cell Seeding: Plate primary human lung fibroblasts (e.g., IMR-90) in 6-well plates at a density of 2 x 10⁵ cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for an additional 24 hours to synchronize the cells.
-
BMS-986020 Pre-treatment: Treat cells with varying concentrations of BMS-986020 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Fibrotic Stimulation: Induce a fibrotic response by adding a stimulating agent such as LPA (10 µM) or TGF-β1 (5 ng/mL) to the wells. Include a non-stimulated vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
B. Protein Extraction and Quantification
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube.
-
Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer’s instructions.
Caption: A generalized workflow for Western blot analysis.
C. Western Blotting Protocol
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. For Collagen I analysis, avoid boiling the samples and do not include reducing agents like β-mercaptoethanol in the sample buffer if using certain monoclonal antibodies. For α-SMA and TGF-β, heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 4-12% Tris-Glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For large proteins like Collagen I, transfer can be performed overnight at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Collagen I: 1:1000 dilution.
-
Anti-α-SMA: 1:1000 dilution.
-
Anti-TGF-β: 1:1000 dilution.
-
Anti-GAPDH or β-actin (Loading Control): 1:5000 dilution.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation and Analysis
1. Densitometry: Quantify the band intensity for each protein using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands (Collagen I, α-SMA, TGF-β) to the intensity of the corresponding loading control band (GAPDH or β-actin).
2. Data Summary: The results should demonstrate the effect of BMS-986020 on the expression of fibrotic markers. The following table provides an illustrative example of how to present the quantitative data.
Table 1: Illustrative Effect of BMS-986020 on Fibrosis Marker Expression
| Treatment Group | Collagen I (Normalized Intensity) | α-SMA (Normalized Intensity) | TGF-β (Normalized Intensity) |
| Vehicle Control | 0.2 ± 0.05 | 0.3 ± 0.04 | 0.25 ± 0.06 |
| LPA (10 µM) | 1.0 ± 0.12 | 1.0 ± 0.10 | 1.0 ± 0.15 |
| LPA + BMS-986020 (0.1 µM) | 0.8 ± 0.09 | 0.75 ± 0.11 | 0.82 ± 0.13 |
| LPA + BMS-986020 (1 µM) | 0.5 ± 0.07 | 0.45 ± 0.08 | 0.55 ± 0.09 |
| LPA + BMS-986020 (10 µM) | 0.3 ± 0.06 | 0.32 ± 0.05 | 0.30 ± 0.07 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
This tabular format allows for a clear, at-a-glance comparison of the dose-dependent inhibitory effect of BMS-986020 on the expression of key pro-fibrotic proteins. The expected outcome is a significant reduction in the expression of Collagen I, α-SMA, and TGF-β in cells treated with BMS-986020 compared to the LPA-stimulated group.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Gene Expression Analysis in Response to BMS-986020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Lysophosphatidic acid (LPA) is a signaling phospholipid that modulates various cellular processes, including cell proliferation, migration, and survival, through its interaction with LPA receptors.[2] The LPA1 receptor pathway has been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[3] In fibrotic conditions, elevated LPA levels contribute to the accumulation of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction.
BMS-986020 was developed to treat IPF and has shown anti-fibrotic activity by blocking the LPA1 pathway.[4][5] A Phase 2 clinical trial demonstrated that BMS-986020 could slow the rate of decline in forced vital capacity (FVC) in IPF patients, although the trial was terminated early due to instances of hepatobiliary toxicity. This toxicity is believed to be an off-target effect related to the inhibition of bile acid transporters and mitochondrial function, rather than a direct result of LPA1 antagonism.
Understanding the molecular mechanisms underlying the anti-fibrotic effects of BMS-986020 is crucial for the development of safer and more effective therapies. Gene expression analysis provides a powerful tool to elucidate these mechanisms by identifying the downstream genes and pathways modulated by LPA1 inhibition. This document provides detailed protocols for investigating the effects of BMS-986020 on gene expression in a relevant in vitro model of fibrosis.
Signaling Pathway of LPA1 and Inhibition by BMS-986020
References
Application Notes and Protocols for In Vivo Administration of BMS-986020 in Mouse Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA₁).[1] The LPA-LPA₁ signaling pathway is strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2] Extracellular LPA, acting through the G-protein coupled receptor LPA₁, promotes key fibrotic processes such as fibroblast proliferation, migration, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition.[3] By blocking this interaction, BMS-986020 has demonstrated anti-fibrotic activity in various preclinical models of fibrosis, including those affecting the lung, skin, liver, and kidney.[1][3]
A Phase 2 clinical trial in patients with IPF showed that BMS-986020 (at a 600 mg twice-daily dose) significantly slowed the rate of decline in forced vital capacity (FVC) compared to placebo. However, the clinical development of BMS-986020 was halted due to hepatobiliary toxicity observed in some patients. Subsequent investigations revealed that this toxicity was likely an off-target effect specific to the molecular structure of BMS-986020, involving the inhibition of bile acid transporters, and not a class effect of LPA₁ antagonism.
These application notes provide a detailed overview of the mechanism of action of BMS-986020, protocols for its administration in a preclinical mouse model of lung fibrosis, and a summary of relevant quantitative data to guide researchers in the non-clinical investigation of this compound and the broader class of LPA₁ antagonists.
Mechanism of Action: LPA₁ Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through multiple G-protein coupled receptors. Its binding to the LPA₁ receptor on fibroblasts activates downstream signaling cascades (including Gαᵢ, Gαₒ, and Gα₁₂/₁₃) that promote pro-fibrotic activities. BMS-986020 acts as a competitive antagonist at the LPA₁ receptor, preventing LPA from binding and thereby inhibiting the initiation of these fibrotic signaling pathways.
References
- 1. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Application Notes and Protocols for Measuring ECM-Neoepitope Biomarkers with BMS-986020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is an orally available, selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). BMS-986020 has been investigated in clinical trials for its anti-fibrotic effects. A key aspect of its mechanism of action involves the modulation of extracellular matrix (ECM) remodeling. This can be monitored by measuring specific ECM-neoepitope biomarkers in serum. These biomarkers are fragments of ECM proteins generated during tissue formation and degradation, reflecting the dynamic processes of fibrosis.
This document provides detailed application notes and protocols for measuring a panel of ECM-neoepitope biomarkers that were assessed in the Phase 2 clinical trial of BMS-986020 (NCT01766817) in patients with IPF.[1][2][3] The trial demonstrated that treatment with BMS-986020 resulted in a significant reduction in the levels of several of these biomarkers, suggesting an impact on the underlying fibrotic activity.
Mechanism of Action: BMS-986020 and LPA1 Signaling
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1. In the context of fibrosis, LPA1 activation on fibroblasts promotes their migration, proliferation, and differentiation into myofibroblasts, which are key effector cells in the production and deposition of ECM proteins like collagen. By blocking the LPA1 receptor, BMS-986020 inhibits these pro-fibrotic cellular processes, thereby reducing the excessive ECM turnover that characterizes fibrosis.
References
- 1. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-986020 sodium hepatotoxicity and off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of BMS-986020, with a focus on its known hepatotoxicity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-986020?
A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 signaling pathway is implicated in the progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4] By blocking this receptor, BMS-986020 was developed to inhibit fibrogenesis.[5]
Q2: What were the key findings from the clinical development of BMS-986020?
A2: A Phase 2 clinical trial (NCT01766817) in patients with IPF showed that BMS-986020 could slow the rate of decline in forced vital capacity (FVC) compared to placebo. However, the study was terminated prematurely due to observations of hepatobiliary toxicity.
Q3: What specific hepatotoxic effects were observed with BMS-986020 in clinical trials?
A3: The hepatotoxicity observed in the Phase 2 trial included dose-related elevations in liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Additionally, there were increases in plasma bile acids and three reported cases of cholecystitis (inflammation of the gallbladder).
Q4: Is the hepatotoxicity of BMS-986020 an on-target or off-target effect?
Q5: What are the known off-target mechanisms contributing to BMS-986020's hepatotoxicity?
A5: Nonclinical investigations have identified several key off-target mechanisms:
-
Inhibition of Bile Salt Export Pump (BSEP) : BMS-986020 is a potent inhibitor of BSEP, which is crucial for bile acid efflux from hepatocytes.
-
Inhibition of other Hepatic Transporters : It also inhibits other transporters involved in bile acid and phospholipid transport, including MRP3, MRP4, and MDR3.
-
Mitochondrial Dysfunction : At higher concentrations, BMS-986020 has been shown to impair mitochondrial function in human hepatocytes and cholangiocytes.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in in vitro hepatocyte models.
-
Possible Cause 1: Off-target transporter inhibition.
-
Troubleshooting Step: Assess the expression levels of BSEP, MRP3, MRP4, and MDR3 in your cell model. Cell lines with high expression of these transporters may be more susceptible to BMS-986020-induced toxicity.
-
Recommendation: Consider using a lower concentration of BMS-986020 or utilizing cell lines with lower transporter expression to separate off-target toxicity from on-target LPA1 effects.
-
-
Possible Cause 2: Mitochondrial impairment.
-
Troubleshooting Step: Measure mitochondrial respiration (e.g., using a Seahorse analyzer) and ATP production in your hepatocytes following treatment with BMS-986020.
-
Recommendation: If mitochondrial function is compromised, ensure your experimental endpoints are not confounded by general cellular energy depletion. Titrate the compound to a concentration that does not significantly impact mitochondrial function.
-
Issue 2: Inconsistent anti-fibrotic effects in in vitro models.
-
Possible Cause: LPA1 receptor expression levels.
-
Troubleshooting Step: Verify the expression of LPA1 in your chosen cell model (e.g., primary lung fibroblasts) via qPCR or Western blot. Low or absent expression will result in a lack of response.
-
Recommendation: Use a cell line with robust and validated LPA1 expression. The "Scar-in-a-Jar" model has been cited as a responsive system for evaluating the anti-fibrotic effects of BMS-986020.
-
Issue 3: Discrepancies between in vivo animal model results and human clinical data.
-
Possible Cause: Species differences in hepatobiliary transporter sensitivity.
-
Troubleshooting Step: Be aware that common preclinical models like rats and dogs did not fully predict the hepatobiliary toxicity seen in humans. The cynomolgus monkey was found to be a more relevant species for this specific toxicity.
-
Recommendation: When investigating hepatotoxicity, carefully consider the species-specific expression and function of bile acid transporters. If possible, use species or in vitro systems (e.g., primary human hepatocytes) that more closely mimic human physiology.
-
Data Presentation
Table 1: Off-Target Inhibitory Activity of BMS-986020 on Key Hepatic Transporters
| Transporter | Function | IC50 Value (μM) | Reference |
| BSEP (Bile Salt Export Pump) | Primary transporter for bile salt efflux from hepatocytes. | 1.8 | |
| MRP4 (Multidrug Resistance-associated Protein 4) | Efflux of bile acids and other organic anions. | 6.2 | |
| MDR3 (Multidrug Resistance Protein 3) | Phospholipid (phosphatidylcholine) flippase. | 7.5 | |
| MRP3 (Multidrug Resistance-associated Protein 3) | Basolateral efflux of bile acids and glucuronidated compounds. | 22 |
Table 2: Effects of BMS-986020 on Mitochondrial Function
| Cell Type | Effect | Concentration | Reference |
| Human Hepatocytes | Inhibition of basal and maximal respiration, ATP production, and spare capacity. | ≥10 μM | |
| Human Cholangiocytes | Inhibition of basal and maximal respiration, ATP production, and spare capacity. | ≥10 μM |
Experimental Protocols
Protocol 1: Assessing BMS-986020 Inhibition of BSEP-mediated Bile Acid Efflux
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing the human BSEP transporter.
-
Assay Preparation: Plate the cells in a 96-well format.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of BMS-986020 (e.g., 0.1 to 100 μM) or vehicle control for 15-30 minutes.
-
Substrate Addition: Add a fluorescently labeled BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl) to initiate the transport assay.
-
Efflux Measurement: Measure the accumulation of the fluorescent substrate inside the cells over time using a fluorescence plate reader. Decreased efflux will result in higher intracellular fluorescence.
-
Data Analysis: Calculate the rate of transport for each concentration of BMS-986020. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Evaluation of Mitochondrial Respiration in Primary Human Hepatocytes
-
Cell Seeding: Seed primary human hepatocytes onto a Seahorse XF Cell Culture Microplate.
-
Compound Treatment: Treat the cells with BMS-986020 at various concentrations (e.g., 1 to 50 μM) or vehicle control for a predetermined time.
-
Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Measure the oxygen consumption rate (OCR) throughout the assay.
-
Parameter Calculation: From the OCR data, calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Compare the mitochondrial parameters between BMS-986020-treated and vehicle-treated cells to identify any concentration-dependent impairment of mitochondrial function.
Visualizations
Caption: Off-target hepatotoxicity pathway of BMS-986020.
Caption: Workflow for investigating BMS-986020 hepatotoxicity.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating BMS-986020-Induced Liver Injury
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the investigation of the mechanisms underlying BMS-986020-induced liver injury.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986020 and why was its development discontinued?
BMS-986020 is an antagonist of the lysophosphatidic acid receptor-1 (LPA1) that was under development for the treatment of idiopathic pulmonary fibrosis (IPF).[1] However, its clinical development was halted due to observations of hepatobiliary toxicity in a Phase 2 clinical trial.[1][2] This toxicity manifested as elevated liver enzymes (ALT, AST, and ALP), cholecystitis (inflammation of the gallbladder), and increased levels of plasma bile acids.[2]
Q2: What is the primary proposed mechanism for BMS-986020-induced liver injury?
The liver injury associated with BMS-986020 is not believed to be related to its intended mechanism of action (LPA1 antagonism).[2] Instead, the toxicity is attributed to off-target effects, primarily the inhibition of critical hepatic transporters involved in bile acid homeostasis. The main mechanisms identified are the inhibition of the Bile Salt Export Pump (BSEP) and mitochondrial dysfunction in liver cells.
Q3: Which specific hepatic transporters are inhibited by BMS-986020?
Nonclinical studies have demonstrated that BMS-986020 inhibits several key hepatic transporters, including:
-
Bile Salt Export Pump (BSEP/ABCB11): A primary transporter responsible for the excretion of bile salts from hepatocytes into the bile.
-
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): Involved in the basolateral efflux of bile acids from hepatocytes.
-
Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): Another basolateral transporter that plays a role in bile acid efflux.
-
Multidrug Resistance Protein 3 (MDR3/ABCB4): Responsible for translocating phospholipids into the bile, which is crucial for protecting the biliary epithelium from the detergent action of bile salts.
Q4: How does mitochondrial dysfunction contribute to the liver injury?
BMS-986020 has been shown to inhibit mitochondrial function in both hepatocytes and cholangiocytes (the cells lining the bile ducts). This inhibition affects basal and maximal respiration, ATP production, and the spare respiratory capacity of the mitochondria. Impaired mitochondrial function can lead to cellular energy depletion, increased oxidative stress, and ultimately, cell death, contributing to the overall liver injury.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of BMS-986020 against key hepatic transporters.
| Transporter | IC50 (µM) | Reference |
| BSEP | 1.8 | |
| MRP3 | 22 | |
| MRP4 | 6.2 | |
| MDR3 | 7.5 |
Experimental Workflows and Signaling Pathways
To investigate the mechanisms of BMS-986020-induced liver injury, a logical experimental workflow can be followed. This workflow, along with the key signaling pathway, is depicted in the diagrams below.
Detailed Experimental Protocols
Assessment of Mitochondrial Function using Seahorse XF Analyzer
Objective: To measure the effect of BMS-986020 on mitochondrial respiration in hepatocytes.
Methodology:
-
Cell Culture: Plate primary human hepatocytes or a suitable cell line (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Compound Preparation: Prepare a stock solution of BMS-986020 in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in Seahorse XF assay medium.
-
Assay Procedure:
-
One day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant.
-
On the day of the assay, replace the cell culture medium with the assay medium containing different concentrations of BMS-986020 or vehicle control.
-
Incubate the plate at 37°C without CO2 for a specified period (e.g., 1 hour).
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential using JC-1 Assay
Objective: To assess changes in mitochondrial membrane potential in hepatocytes treated with BMS-986020.
Methodology:
-
Cell Culture and Treatment: Culture hepatocytes in a multi-well plate and treat with various concentrations of BMS-986020. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
For flow cytometry, harvest the cells and analyze them on a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
-
For fluorescence microscopy or a plate reader, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
BSEP Inhibition Assay using Sandwich-Cultured Human Hepatocytes (SCHH)
Objective: To determine the inhibitory effect of BMS-986020 on the BSEP transporter.
Methodology:
-
Hepatocyte Culture: Culture primary human hepatocytes in a sandwich configuration between two layers of collagen to maintain their polarity and transporter function.
-
Inhibition Assay:
-
Pre-incubate the SCHH with BMS-986020 at various concentrations or a vehicle control.
-
Add a probe substrate for BSEP, such as radiolabeled taurocholic acid, along with the inhibitor.
-
Incubate for a specified time to allow for uptake and biliary excretion of the probe substrate.
-
-
Sample Analysis: Lyse the cells and measure the amount of the probe substrate in the cell lysate and the biliary networks.
-
Data Analysis: Calculate the biliary excretion index (BEI) and determine the IC50 value for BSEP inhibition by BMS-986020.
Troubleshooting Guides
Seahorse XF Mito Stress Test
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low OCR readings | - Low cell density- Unhealthy cells- Incorrect assay medium | - Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Use freshly prepared Seahorse XF assay medium with the correct supplements and pH. |
| Poor response to FCCP | - Suboptimal FCCP concentration- Cells are already maximally respiring- Cell damage | - Titrate FCCP to determine the optimal concentration for your cell type.- Ensure cells are not stressed before the assay.- Handle cells gently during medium changes. |
| High variability between wells | - Uneven cell seeding- Edge effects in the plate- Pipetting errors | - Use a multichannel pipette and ensure a homogenous cell suspension.- Avoid using the outer wells of the plate.- Be precise and consistent with all pipetting steps. |
JC-1 Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High green fluorescence in control cells | - Unhealthy control cells- JC-1 concentration too high- Photobleaching | - Ensure control cells are healthy and not overgrown.- Optimize the JC-1 concentration for your cell type.- Protect cells from light during staining and analysis. |
| Weak fluorescence signal | - Low cell number- Insufficient staining time- Incorrect filter sets | - Use a sufficient number of cells for the assay.- Optimize the incubation time with JC-1.- Use the correct excitation and emission filters for both red and green fluorescence. |
| Precipitation of JC-1 in solution | - JC-1 has low aqueous solubility | - Ensure the JC-1 stock solution is fully dissolved in DMSO before diluting in aqueous buffer. Warm gently if necessary. |
BSEP Inhibition Assay in SCHH
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low biliary excretion in control wells | - Poor formation of bile canaliculi- Loss of hepatocyte polarity- Low transporter expression/function | - Ensure proper sandwich culture technique and use high-quality collagen.- Use freshly isolated or high-quality cryopreserved hepatocytes.- Allow sufficient time in culture for canalicular network formation. |
| High background in cell lysates | - Non-specific binding of the probe substrate- Incomplete removal of extracellular substrate | - Include appropriate wash steps to remove unbound substrate.- Use a specific inhibitor of uptake transporters to assess non-specific uptake. |
| Inconsistent IC50 values | - Variability in hepatocyte donors- Inaccurate compound concentrations- Issues with the probe substrate | - Use hepatocytes from multiple donors to assess variability.- Perform accurate serial dilutions of the test compound.- Ensure the purity and stability of the probe substrate. |
References
Optimizing BMS-986020 concentration to minimize cytotoxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of BMS-986020 in their experiments, with a specific focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-986020?
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] The LPA1 signaling pathway has been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting cell proliferation, migration, and extracellular matrix deposition.[4][5] By blocking the LPA1 receptor, BMS-986020 aims to inhibit these profibrotic processes.
Q2: Is cytotoxicity an expected outcome when using BMS-986020?
While the intended therapeutic effect of BMS-986020 is through LPA1 antagonism, studies have revealed that at certain concentrations, it can induce cytotoxicity. This is primarily considered an off-target effect. A Phase 2 clinical trial for IPF was terminated early due to observations of hepatotoxicity. Therefore, researchers should be aware of and test for potential cytotoxicity in their experimental models.
Q3: What is the known mechanism of BMS-986020-induced cytotoxicity?
The cytotoxicity associated with BMS-986020 is not believed to be mediated by its primary target, the LPA1 receptor. Instead, it has been linked to the inhibition of hepatic bile acid and phospholipid transporters, specifically the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3). Inhibition of these transporters can disrupt bile acid homeostasis. Additionally, BMS-986020 has been shown to impair mitochondrial function in human hepatocytes and cholangiocytes at concentrations of 10 µM and higher.
Q4: What are the typical in vitro working concentrations for BMS-986020?
The effective concentration of BMS-986020 can vary depending on the cell type and the specific assay. For its intended antifibrotic effects, concentrations in the nanomolar to low micromolar range have been used. For example, in studies with human lung fibroblasts, concentrations ranging from 0.01 to 5 µM have been effective in inhibiting LPA1-induced fibrogenesis. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am observing high levels of cell death in my cultures treated with BMS-986020, even at low concentrations. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments.
-
Cell Seeding Density: Low cell density can render cells more susceptible to chemical insults. Ensure you are using an optimal and consistent cell seeding density.
-
Compound Purity: Verify the purity of your BMS-986020 stock, as impurities could contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Your cell line may be particularly sensitive to the off-target effects of BMS-986020.
Q2: How can I determine the optimal, non-toxic concentration of BMS-986020 for my cell line?
The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you establish a therapeutic window where you can observe the desired biological effects of LPA1 antagonism without significant cell death. A suggested starting range for testing could be from 0.01 µM to 50 µM.
Q3: My cytotoxicity results are inconsistent between different types of assays (e.g., MTT vs. LDH release). Why is this and which result should I rely on?
Discrepancies between cytotoxicity assays are not uncommon as they measure different cellular events.
-
MTT Assay: Measures metabolic activity, which can be affected by factors other than cell death, such as inhibition of mitochondrial function. Given that BMS-986020 is known to affect mitochondrial respiration, an MTT assay might show a reduction in signal that is not solely due to cell death.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a more direct marker of cytotoxicity.
For a comprehensive assessment, it is recommended to use multiple assays that measure different endpoints, such as membrane integrity (LDH), apoptosis (e.g., caspase activity assays), and metabolic activity (MTT or WST-1).
Q4: What are the visual signs of cytotoxicity I should look for in my cell cultures after treatment with BMS-986020?
Common morphological changes indicative of cytotoxicity include:
-
Rounding of the cells and detachment from the culture surface.
-
Appearance of cellular debris in the culture medium.
-
A significant reduction in cell density compared to the vehicle control.
-
Changes in cell size and shape, such as shrinkage or swelling.
Data Summary
Table 1: In Vitro IC50 Values of BMS-986020 for Off-Target Transporters
| Target Transporter | IC50 Value (µM) | Reference |
| BSEP | 1.8 - 4.8 | |
| MRP4 | 6.2 | |
| MDR3 | 7.5 | |
| MRP3 | 22 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of BMS-986020 using an LDH Release Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of BMS-986020 in your cell culture medium. A suggested range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest BMS-986020 concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of BMS-986020, vehicle control, and no-treatment control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
LDH Assay: After incubation, use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves transferring a small aliquot of the culture supernatant to a new plate and adding the LDH reaction mixture.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed with a lysis buffer provided in the kit). Plot the percentage of cytotoxicity against the log of the BMS-986020 concentration to determine the IC50 value.
Visualizations
References
Troubleshooting BMS-986020 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting issues related to the insolubility of BMS-986020 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received BMS-986020, and it won't dissolve in my aqueous buffer. What should I do first?
A1: The recommended first step is to prepare a high-concentration stock solution of BMS-986020 in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating stock solutions of this compound.[2][3] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[1]
Q2: What are the recommended solvents for preparing a stock solution of BMS-986020?
A2: BMS-986020 is soluble in DMSO, ethanol, and DMF.[4] DMSO is often the preferred solvent for creating high-concentration stock solutions. While BMS-986020 is also soluble in ethanol, DMSO generally allows for a higher concentration stock.
Q3: My BMS-986020 is soluble in the DMSO stock but precipitates when I dilute it into my cell culture medium. What is happening?
A3: This is a common issue known as precipitation upon dilution and occurs when the concentration of BMS-986020 exceeds its solubility limit in the final aqueous solution. Factors such as the pH and salt concentration of your medium can influence the solubility of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5% (v/v). Higher concentrations of DMSO can have cytotoxic effects and may interfere with the experimental results. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without BMS-986020) in your experiments.
Troubleshooting Guide
Issue: BMS-986020 Precipitation in Aqueous Solution
This guide provides a systematic approach to addressing the poor aqueous solubility of BMS-986020.
Step 1: Optimize Stock Solution Preparation
-
Solvent Selection: Use anhydrous, research-grade DMSO to prepare a concentrated stock solution. Moisture in the DMSO can reduce the solubility of the compound.
-
Concentration: Prepare a stock solution at the highest practical concentration (e.g., 10 mM or higher) to minimize the volume of organic solvent added to your aqueous medium.
Step 2: Refine Dilution Technique
-
Working Stock: Consider preparing an intermediate dilution of your primary stock solution in your cell culture medium or buffer.
-
Mixing: When diluting the stock solution, add it to the aqueous medium while vortexing or stirring to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.
Step 3: Modify the Aqueous Medium
-
Co-solvents: If insolubility persists, consider the use of a co-solvent in your final aqueous medium. Options like PEG-400 or ethanol can sometimes improve solubility. However, it is crucial to test the tolerance of your experimental system to any co-solvent.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. However, ensure the chosen pH is compatible with your biological assay.
Data Presentation
Table 1: Solubility of BMS-986020 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | |
| Ethanol | ~20 mg/mL | |
| DMF | ~33 mg/mL | |
| DMF:PBS (pH 7.2) (1:40) | ~0.02 mg/mL | |
| Water | Insoluble |
Table 2: Physicochemical Properties of BMS-986020
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆N₂O₅ | |
| Molecular Weight | 482.53 g/mol | |
| XLogP | 6.82 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Experimental Protocols
Protocol 1: Preparation of a BMS-986020 Stock Solution
Objective: To prepare a high-concentration stock solution of BMS-986020 in DMSO.
Materials:
-
BMS-986020 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of BMS-986020 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting BMS-986020 in Aqueous Media
Objective: To dilute the BMS-986020 stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
BMS-986020 stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous medium to the desired experimental temperature (e.g., 37°C for cell culture).
-
Add the required volume of the aqueous medium to a sterile tube.
-
While gently vortexing the tube, add the calculated volume of the BMS-986020 stock solution dropwise to the medium.
-
Continue to mix the solution for a few seconds after adding the stock solution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the Troubleshooting Guide.
Visualizations
Caption: LPA1 signaling and BMS-986020 inhibition.
References
Technical Support Center: Impact of BMS-986020 on Mitochondrial Function in Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental impact of BMS-986020 on mitochondrial function in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-986020 and its known impact on hepatocytes?
A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1][2]. While its intended therapeutic action is the inhibition of LPA1-mediated fibrogenesis, it has been shown to cause hepatobiliary toxicity as an off-target effect[3][4][5]. This toxicity is not related to LPA1 antagonism but is instead linked to the inhibition of bile acid transporters and mitochondrial function in hepatocytes.
Q2: What specific effects does BMS-986020 have on mitochondrial function in hepatocytes?
A2: Studies have demonstrated that BMS-986020 inhibits mitochondrial function in human hepatocytes at concentrations of 10 μM and higher. The specific inhibitory effects include a reduction in basal and maximal respiration, decreased ATP production, and diminished spare respiratory capacity. This suggests that BMS-986020 impairs the mitochondrial electron transport chain.
Q3: What are the known IC50 values for BMS-986020 on key hepatobiliary transporters?
A3: BMS-986020 has been shown to inhibit several important bile acid and phospholipid transporters in hepatocytes. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Quantitative Data Summary
Table 1: IC50 Values of BMS-986020 on Hepatic Transporters
| Transporter | Function | IC50 Value | Reference |
| BSEP (Bile Salt Export Pump) | Primary transporter for bile salt efflux from hepatocytes | 1.8 μM | |
| MRP3 (Multidrug Resistance-associated Protein 3) | Transports bile acids and other organic anions | 22 μM | |
| MRP4 (Multidrug Resistance-associated Protein 4) | Transports a wide range of endogenous and xenobiotic compounds, including bile acids | 6.2 μM | |
| MDR3 (Multidrug Resistance Protein 3) | Phospholipid flippase crucial for bile formation | 7.5 μM |
Table 2: Effect of BMS-986020 on Mitochondrial Respiration in Human Hepatocytes
| Parameter | Concentration | Observation | Reference |
| Basal Respiration | ≥10 μM | Inhibition | |
| Maximal Respiration | ≥10 μM | Inhibition | |
| ATP Production | ≥10 μM | Inhibition | |
| Spare Capacity | ≥10 μM | Inhibition |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in hepatocytes treated with BMS-986020 to assess the impact on mitochondrial respiration.
Materials:
-
Plated primary human hepatocytes
-
BMS-986020
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Methodology:
-
Cell Culture: Plate primary human hepatocytes in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere and form a monolayer.
-
Compound Treatment: Treat hepatocytes with varying concentrations of BMS-986020 (e.g., 1, 5, 10, 20 μM) and a vehicle control for a predetermined duration.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge of the Seahorse XF plate with calibrant. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a non-CO2 incubator.
-
Seahorse XF Analyzer Measurement: Place the cell culture plate in the Seahorse XF Analyzer. After an initial calibration and equilibration period, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to determine the impact of BMS-986020 on key parameters of mitochondrial function.
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes the use of the JC-1 fluorescent dye to assess changes in mitochondrial membrane potential in hepatocytes following exposure to BMS-986020.
Materials:
-
Plated primary human hepatocytes
-
BMS-986020
-
JC-1 dye
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Culture and Treatment: Culture and treat hepatocytes with BMS-986020 as described in Protocol 1.
-
JC-1 Staining: Prepare a working solution of JC-1 dye and add it to the treated cells. Incubate under appropriate conditions to allow the dye to accumulate in the mitochondria.
-
Imaging or Plate Reading:
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both green and red emission wavelengths. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
-
Data Analysis: Quantify the changes in the red/green fluorescence ratio to determine the effect of BMS-986020 on mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: High variability in Seahorse XF OCR measurements.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension and careful pipetting to achieve a consistent monolayer in each well. Optimize the seeding density for your specific hepatocyte lot.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outermost wells of the microplate, or fill them with media without cells to maintain a humidified environment.
-
-
Possible Cause: Sub-optimal concentrations of FCCP.
-
Solution: Perform a titration experiment to determine the optimal FCCP concentration that induces maximal respiration without causing toxicity in your hepatocytes.
-
Issue 2: Faint or inconsistent JC-1 staining.
-
Possible Cause: Low dye concentration or insufficient incubation time.
-
Solution: Optimize the JC-1 concentration and incubation time for your specific cell type and experimental conditions.
-
-
Possible Cause: Photobleaching of the fluorescent signal.
-
Solution: Minimize the exposure of stained cells to light, especially during microscopy. Use an anti-fade mounting medium if necessary.
-
-
Possible Cause: Cell death at high compound concentrations.
-
Solution: Assess cell viability using a complementary assay (e.g., LDH release or AlamarBlue) to distinguish between mitochondrial depolarization and overt cytotoxicity.
-
Visualizations
Caption: Off-target signaling pathways of BMS-986020 in hepatocytes.
Caption: Workflow for assessing BMS-986020 mitochondrial toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure dependence and species sensitivity of in vivo hepatobiliary toxicity with lysophosphatidic acid receptor 1 (LPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: BMS-986020 and Bile Salt Export Pump (BSEP) Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inhibition of the bile salt export pump (BSEP) by BMS-986020.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986020 and why is its interaction with BSEP a concern?
A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that was investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] However, its clinical development was halted due to hepatobiliary toxicity observed in a Phase 2 clinical trial, including elevated liver enzymes (ALT, AST, and ALP), cholecystitis, and increases in plasma bile acids.[3][4] This toxicity is believed to be, in part, an off-target effect due to the inhibition of the bile salt export pump (BSEP), a critical transporter on the canalicular membrane of hepatocytes responsible for eliminating bile salts from the liver into the bile.[5] Inhibition of BSEP can lead to the accumulation of cytotoxic bile salts within hepatocytes, resulting in cholestasis and drug-induced liver injury (DILI).
Q2: What is the reported IC50 value for BMS-986020 inhibition of BSEP?
A2: Multiple studies have reported the half-maximal inhibitory concentration (IC50) of BMS-986020 for BSEP. The reported values are generally consistent, indicating potent inhibition.
Q3: Does BMS-986020 inhibit other hepatic transporters?
A3: Yes, in addition to BSEP, BMS-986020 has been shown to inhibit other transporters involved in bile acid and phospholipid transport, which may contribute to its overall hepatotoxic profile.
Q4: Is the BSEP inhibition and associated hepatotoxicity a class effect of LPA1 antagonists?
A4: No, the hepatobiliary toxicity observed with BMS-986020 is likely specific to this molecule and not a class effect of LPA1 antagonism. Structurally distinct LPA1 antagonists, such as BMS-986234 and BMS-986278, have shown minimal inhibition of BSEP and other hepatic transporters and did not exhibit the same hepatobiliary toxicity in nonclinical and clinical studies.
Quantitative Data Summary
The following table summarizes the in vitro inhibition data for BMS-986020 and comparator compounds against key hepatic transporters.
| Compound | Transporter | IC50 (µM) | Reference |
| BMS-986020 | BSEP | 1.8, 4.8 | |
| MRP3 | 22 | ||
| MRP4 | 6.2 | ||
| MDR3 | 7.5 | ||
| BMS-986234 | BSEP | 19.6, ≥20 | |
| MRP4 | >50 | ||
| MDR3 | >50, >100 | ||
| BMS-986278 | BSEP | ≥20 | |
| MDR3 | >100 |
Troubleshooting Guide
Issue 1: High variability in BSEP inhibition IC50 values for BMS-986020 in our in vitro assay.
-
Possible Cause 1: Assay System Selection. Different in vitro models for assessing BSEP inhibition (e.g., membrane vesicles, sandwich-cultured hepatocytes) can yield different IC50 values due to variations in experimental conditions and biological complexity.
-
Troubleshooting Tip: Ensure the selected assay is appropriate for your research question. Vesicle-based assays are suitable for high-throughput screening and mechanistic studies, while sandwich-cultured hepatocytes provide a more physiologically relevant system that incorporates cellular uptake and metabolism. Standardize the assay platform across experiments to ensure consistency.
-
-
Possible Cause 2: Substrate Concentration. The concentration of the BSEP probe substrate (e.g., taurocholate) can influence the IC50 value.
-
Troubleshooting Tip: Use a probe substrate concentration well below its Km value for BSEP to ensure that the determined IC50 is a reasonable approximation of the Ki. Maintain a consistent substrate concentration in all experiments.
-
-
Possible Cause 3: Purity and Handling of BMS-986020. Degradation or impurity of the test compound can affect its inhibitory activity.
-
Troubleshooting Tip: Verify the purity of your BMS-986020 stock. Prepare fresh working solutions from a validated stock and minimize freeze-thaw cycles.
-
Issue 2: Unexpectedly low BSEP inhibition observed with BMS-986020.
-
Possible Cause 1: Incorrect Assay Buffer or Conditions. The composition of the assay buffer, including ATP concentration and temperature, is critical for BSEP activity.
-
Troubleshooting Tip: Confirm that the assay buffer contains an adequate concentration of ATP, as BSEP is an ATP-dependent transporter. Ensure the incubation temperature is optimal for BSEP activity (typically 37°C).
-
-
Possible Cause 2: Vesicle Integrity. For vesicle-based assays, the integrity of the membrane vesicles is essential for accurate measurement of transport.
-
Troubleshooting Tip: Assess vesicle integrity through control experiments, such as measuring transport in the absence of ATP. Include a known BSEP inhibitor as a positive control in each experiment to validate assay performance.
-
Issue 3: Difficulty interpreting the physiological relevance of in vitro BSEP inhibition data.
-
Possible Cause: Disconnect between in vitro potency and in vivo exposure. A potent in vitro IC50 does not always translate to in vivo toxicity if the clinically relevant drug concentrations are much lower.
-
Troubleshooting Tip: Relate the in vitro IC50 values to the anticipated or measured in vivo concentrations of BMS-986020 in the liver. Consider factors such as plasma protein binding and hepatic uptake when extrapolating from in vitro to in vivo.
-
Experimental Protocols
Protocol: In Vitro BSEP Inhibition Assay using Membrane Vesicles
This protocol describes a common method to assess the inhibitory potential of BMS-986020 on BSEP using commercially available membrane vesicles expressing human BSEP.
Materials:
-
Human BSEP-expressing membrane vesicles
-
Control membrane vesicles (without BSEP)
-
BMS-986020
-
[³H]-Taurocholic acid (or other suitable BSEP substrate)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.4, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP solution (in Assay Buffer)
-
AMP solution (in Assay Buffer, for control)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of BMS-986020 in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
BMS-986020 or vehicle control
-
BSEP or control membrane vesicles
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Transport: Start the transport reaction by adding a mixture of [³H]-Taurocholic acid and either ATP (for active transport) or AMP (for non-specific binding control) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of substrate uptake.
-
Stop Reaction: Stop the reaction by adding ice-cold Assay Buffer.
-
Filtration: Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate the vesicles from the unincorporated substrate.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.
-
Determine the percent inhibition of BSEP activity by BMS-986020 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the BMS-986020 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Reasons for early termination of BMS-986020 clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the early termination of clinical trials for BMS-986020, an investigational lysophosphatidic acid receptor 1 (LPA1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the early termination of the BMS-986020 Phase 2 clinical trial (NCT01766817)?
The Phase 2 trial of BMS-986020 in patients with idiopathic pulmonary fibrosis (IPF) was terminated early due to safety concerns related to hepatobiliary toxicity.[1][2][3][4] Specifically, the decision was prompted by three cases of cholecystitis (inflammation of the gallbladder) that were determined to be related to the study drug after unblinding.[1] Additionally, dose-related elevations in hepatic enzymes were observed in patients receiving BMS-986020.
Q2: Was the observed hepatotoxicity related to the drug's mechanism of action?
Q3: What were the specific off-target effects of BMS-986020 that led to hepatotoxicity?
Nonclinical studies identified multiple potential mechanisms for the observed hepatobiliary toxicity. BMS-986020 was found to:
-
Inhibit bile acid efflux transporters: The drug inhibited the bile salt export pump (BSEP), as well as multidrug resistance-associated proteins 3 and 4 (MRP3 and MRP4). Inhibition of these transporters can lead to an accumulation of bile acids in the liver, causing cellular damage.
-
Inhibit mitochondrial function: BMS-986020 was shown to impair mitochondrial respiration and ATP production in human hepatocytes and cholangiocytes.
-
Inhibit phospholipid efflux: The drug also inhibited the multidrug resistance protein 3 (MDR3), which is involved in phospholipid transport.
A quantitative systems toxicology analysis suggested that the combined effect of bile acid transporter inhibition and mitochondrial dysfunction was the likely cause of the clinical findings.
Q4: Despite the early termination, did BMS-986020 show any signs of efficacy?
Yes, the Phase 2 trial did show evidence of efficacy for BMS-986020 in treating IPF. Patients who received the 600 mg twice-daily (BID) dose of BMS-986020 experienced a significantly slower rate of decline in forced vital capacity (FVC) compared to the placebo group over 26 weeks.
Troubleshooting and Experimental Guidance
Q5: We are developing a compound that targets the LPA1 receptor and are concerned about potential hepatotoxicity. What specific in vitro assays could we run to de-risk our candidate?
Based on the findings for BMS-986020, the following in vitro assays are recommended to assess the potential for hepatobiliary toxicity of new LPA1 antagonists:
-
Bile Salt Export Pump (BSEP) Inhibition Assay: To determine if the compound inhibits this key transporter involved in bile acid efflux.
-
MRP3 and MRP4 Inhibition Assays: To evaluate the potential for inhibition of these alternative bile acid transporters.
-
MDR3 Inhibition Assay: To assess the risk of disrupting phospholipid transport.
-
Mitochondrial Function Assays: To measure effects on cellular respiration and ATP production in hepatocytes (e.g., using Seahorse XF technology).
-
In vitro fibrogenesis models: The "Scar-in-a-Jar" model was used to elucidate the antifibrotic mechanism of BMS-986020 and could be a useful tool.
Q6: What were the key parameters of the BMS-986020 Phase 2 clinical trial protocol?
Below is a summary of the key design elements of the NCT01766817 trial.
Quantitative Data Summary
Table 1: BMS-986020 Phase 2 Clinical Trial (NCT01766817) Design
| Parameter | Description |
| Official Title | Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Arm, Multicenter |
| Patient Population | Adults with Idiopathic Pulmonary Fibrosis (IPF) |
| Inclusion Criteria | FVC 45%-90% predicted; DLco 30%-80% predicted |
| Treatment Arms | 1. BMS-986020 600 mg once daily (QD) 2. BMS-986020 600 mg twice daily (BID) 3. Placebo |
| Treatment Duration | 26 weeks |
| Primary Endpoint | Rate of change in Forced Vital Capacity (FVC) from baseline to week 26 |
| Number of Patients | 143 randomized (Placebo: n=47; 600 mg QD: n=48; 600 mg BID: n=48) |
Table 2: Efficacy and Safety Outcomes of the BMS-986020 Phase 2 Trial
| Outcome | Placebo | BMS-986020 600 mg QD | BMS-986020 600 mg BID |
| Rate of FVC Decline (Liters) | -0.134 | Not significantly different from placebo (p=0.194) | -0.042 (p=0.049 vs. placebo) |
| Key Adverse Events | - | Dose-related elevations in hepatic enzymes | Dose-related elevations in hepatic enzymes |
| Serious Adverse Events | - | - | 3 cases of drug-related cholecystitis |
Experimental Protocols
Measurement of Forced Vital Capacity (FVC)
The primary endpoint of the trial was the rate of change in FVC. This was measured using spirometry, a standard pulmonary function test. The test requires the patient to breathe into a tube connected to a machine that measures the total amount of air exhaled after a maximal inhalation. To ensure consistency, measurements were taken at baseline and at specified intervals throughout the 26-week treatment period.
Assessment of Hepatobiliary Toxicity
Monitoring for hepatobiliary toxicity involved regular blood tests to measure levels of key liver enzymes, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
Elevations in these enzymes can indicate liver cell damage or cholestasis. The diagnosis of cholecystitis in the three affected patients was likely based on a combination of clinical symptoms (e.g., abdominal pain), physical examination findings, and imaging studies (e.g., ultrasound of the gallbladder), in addition to the observed liver enzyme elevations.
Visualizations
Signaling Pathway and Drug Mechanism of Action
Caption: LPA1 signaling pathway in fibrosis and the antagonistic action of BMS-986020.
Experimental Workflow of the NCT01766817 Clinical Trial
Caption: Workflow of the BMS-986020 Phase 2 clinical trial leading to early termination.
References
- 1. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. BioCentury - BMS's IPF therapy discontinued after Phase II safety signal [biocentury.com]
Technical Support Center: Mitigating Off-Target Effects of LPA1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lysophosphatidic Acid Receptor 1 (LPA1) antagonists. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with LPA1 antagonists?
A1: Off-target effects occur when a compound binds to and modulates unintended biological molecules in addition to its primary target, the LPA1 receptor. These interactions are a significant concern because they can lead to misinterpretation of experimental data, confounding results, and in a clinical context, adverse side effects. For example, the LPA1 antagonist BMS-986020 was found to cause hepatobiliary toxicity due to its off-target inhibition of the bile salt export pump (BSEP).[1] Identifying and minimizing these effects is critical for validating LPA1 as a therapeutic target and for the development of safe and selective drugs.
Q2: How can I determine if the phenotype I observe is a true on-target effect of LPA1 antagonism?
A2: A multi-faceted approach is essential for validation:
-
Use Structurally Distinct Antagonists: Replicate key experiments using multiple LPA1 antagonists with different chemical scaffolds. If the same biological effect is observed with different compounds, it is more likely to be a genuine on-target effect.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or shRNA to knock down or knock out the LPAR1 gene in your cell model. An authentic on-target effect should be mimicked by genetic deletion of the receptor and the antagonist should have no effect in the knockout cells.
-
Dose-Response Correlation: A true on-target effect should correlate with the antagonist's potency (IC50 or Ki) for the LPA1 receptor. Off-target effects often appear at significantly higher concentrations.
-
Rescue Experiments: In some contexts, you can "rescue" the antagonist's effect. For instance, if the antagonist inhibits a specific signaling pathway downstream of LPA1, overexpressing a constitutively active form of a downstream effector might reverse the phenotype.
Q3: My LPA1 antagonist shows activity in a cell line that does not express LPA1. What could be happening?
A3: This is a strong indicator of an off-target effect. The antagonist is likely interacting with another protein or pathway present in that cell line. To investigate this, you should:
-
Confirm Lack of LPA1 Expression: Verify the absence of LPA1 mRNA and protein expression in your cell line using qPCR and Western Blot or flow cytometry.
-
Perform a Broad Off-Target Screen: Submit the compound for screening against a commercial panel of common off-targets, such as other GPCRs, kinases, and transporters. This can help identify the unintended molecular target.
-
Consult the Literature: Search for known off-target activities of your specific antagonist or compounds with similar chemical structures.
Q4: How do I distinguish between a specific off-target effect and general cellular toxicity?
A4: This is a critical distinction, especially when observing phenotypes like reduced cell proliferation or cell death.
-
Compare Potency: Determine the concentration at which you see the effect versus the concentration that induces cytotoxicity (CC50). A large window between the effective concentration and the cytotoxic concentration suggests the effect is not due to general toxicity.
-
Use Multiple Cytotoxicity Assays: Measure cell health using different methods. For example, an MTT assay measures metabolic activity, while an LDH release assay measures membrane integrity. If only one assay shows a negative effect, the compound might be interfering with the assay chemistry rather than causing cell death.
-
Time-Course Analysis: A specific biological effect may occur on a different timescale than the onset of cytotoxicity. Apoptosis or necrosis markers (e.g., caspase activation, Annexin V staining) can help characterize the nature of the cell death.
-
Dose-Response Curve Shape: Cytotoxicity curves are often very steep, whereas specific pharmacological effects may exhibit a more classical sigmoidal curve.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with LPA1 antagonists.
| Problem | Potential Cause | Recommended Solution |
| High background signal in negative controls (e.g., vehicle-only). | 1. Reagent contamination or degradation.2. High autofluorescence of cells or compound.3. Nonspecific binding of detection reagents. | 1. Prepare fresh reagents. Aliquot and store compounds properly.2. Run controls with cells/compound only to measure intrinsic fluorescence.3. Add a blocking agent (e.g., BSA) to buffers and optimize wash steps. |
| Inconsistent results between experimental replicates. | 1. Inconsistent cell seeding or cell health.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before plating. Use cells at a consistent passage number.2. Use calibrated pipettes and consider using a multichannel pipette for additions.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Positive control (LPA agonist) shows no or weak response. | 1. LPA degradation (especially in serum-containing media).2. Low receptor expression in cells.3. Suboptimal assay conditions. | 1. Prepare fresh LPA solutions in a suitable buffer (e.g., PBS with fatty-acid-free BSA). Avoid repeated freeze-thaw cycles.2. Use low-passage cells and confirm LPA1 expression.3. Optimize agonist incubation time, temperature, and buffer composition. |
| Antagonist effect is only seen at very high concentrations (>100x IC50). | 1. The observed phenotype is likely an off-target effect.2. Poor cell permeability of the compound.3. Compound degradation under assay conditions. | 1. Focus on a concentration range relevant to the antagonist's known potency (e.g., 0.1x to 10x IC50).2. Consult literature for permeability data or perform a cell uptake assay.3. Check compound stability in your specific assay media and conditions. |
Quantitative Data on Common LPA1 Antagonists
The following tables summarize key potency and selectivity data for several LPA1 antagonists used in research. This data is essential for selecting the appropriate compound and interpreting results.
Table 1: Potency of LPA1 Antagonists at LPA Receptors
| Compound | LPA1 | LPA2 | LPA3 | Data Type | Reference(s) |
|---|---|---|---|---|---|
| BMS-986020 | pKB ≈ 8 | ~10-fold less potent than LPA1 | - | Calcium Assay | [1] |
| BMS-986278 | Kb = 6.9 nM (human) | - | - | Binding Assay | [2] |
| AM966 | IC50 = 17 nM (human) | IC50 ≈ 25 µM (mouse) | - | Calcium Flux | [3] |
| AM095 | IC50 = 0.98 µM (human) | - | - | GTPγS Assay | [4] |
| Ki16425 | Ki = 0.34 µM | Ki = 6.5 µM | Ki = 0.93 µM | Binding Assay |
| PIPE-791 | IC50 = 8 nM | 58-fold selective vs LPA2 | 50-fold selective vs LPA3 | Calcium Assay | |
Note: Assay conditions and cell types can vary, leading to different absolute values. Data should be used for relative comparison.
Table 2: Activity of LPA1 Antagonists at Key Off-Targets
| Compound | Off-Target | Potency | Data Type | Reference(s) |
|---|---|---|---|---|
| BMS-986020 | BSEP | IC50 = 1.8 µM | Transporter Assay | |
| MRP4 | IC50 = 6.2 µM | Transporter Assay | ||
| MDR3 | IC50 = 7.5 µM | Transporter Assay | ||
| BMS-986278 | BSEP | IC50 ≥ 20 µM | Transporter Assay | |
| MDR3 | IC50 > 100 µM | Transporter Assay |
| PIPE-791 | BSEP | IC50 = 24.4 µM | Transporter Assay | |
Visualizing Pathways and Workflows
LPA1 Signaling Pathways
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR), initiating multiple downstream signaling cascades through different Gα subunits.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in BMS-986020 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986020, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during in vitro and in vivo experiments with BMS-986020.
Question 1: My in vitro assay shows unexpected cytotoxicity or cell death, even at concentrations where I expect specific LPA1 antagonism. What could be the cause?
Answer:
Unexpected cytotoxicity with BMS-986020 may not be related to its primary target, the LPA1 receptor. The compound has known off-target effects that can lead to cell death, particularly in cell types sensitive to disruptions in mitochondrial function and bile acid homeostasis.
Possible Causes and Troubleshooting Steps:
-
Mitochondrial Dysfunction: BMS-986020 has been shown to inhibit mitochondrial function, including basal and maximal respiration, ATP production, and spare respiratory capacity in human hepatocytes and cholangiocytes at concentrations of 10 μM or greater.[1][2] This can lead to a general decline in cell health and viability.
-
Troubleshooting:
-
Lower Concentration: If possible, lower the concentration of BMS-986020 to a range where it is still effective as an LPA1 antagonist but below the threshold for mitochondrial toxicity.
-
Cell Type Consideration: Be aware that cells with high metabolic activity or pre-existing mitochondrial deficits may be more susceptible.
-
Mitochondrial Function Assays: Consider running assays to directly measure mitochondrial respiration (e.g., Seahorse XF Analyzer) or ATP production in your specific cell line when treated with BMS-986020 to confirm this off-target effect.
-
-
-
Inhibition of Bile Acid Transporters: BMS-986020 is a known inhibitor of hepatic bile acid efflux transporters such as the Bile Salt Export Pump (BSEP), MRP3, and MRP4.[1][2] While this is a primary concern for in vivo hepatobiliary toxicity, accumulation of cytotoxic bile acids or other substrates of these transporters in certain in vitro systems could contribute to cell death.
-
Troubleshooting:
-
Relevant Cell Lines: This is most relevant in cell lines that express these transporters, such as primary hepatocytes or specific engineered cell lines.
-
Assay Media Composition: Be mindful of the components in your cell culture media that might be substrates for these transporters.
-
-
Question 2: In my in vivo study, I'm observing signs of liver injury (e.g., elevated ALT, AST, ALP) in my animal models treated with BMS-986020. Is this an expected outcome?
Answer:
Yes, hepatobiliary toxicity is a known and significant adverse effect of BMS-986020, leading to the termination of its Phase 2 clinical trial.[1] This toxicity is considered an off-target effect and not a consequence of LPA1 antagonism.
Underlying Mechanisms:
-
Inhibition of Bile Salt Export Pump (BSEP): BMS-986020 inhibits BSEP, a critical transporter for bile acid efflux from hepatocytes. Inhibition of BSEP leads to the intracellular accumulation of bile acids, which are cytotoxic and can cause cholestasis and liver damage.
-
Mitochondrial Impairment: As mentioned previously, BMS-986020 can impair mitochondrial function in liver cells, further contributing to cellular injury.
-
Inhibition of Phospholipid Efflux: The compound also inhibits the multidrug resistance protein 3 (MDR3), which is involved in phospholipid efflux. This can alter the composition of bile and contribute to cholestasis and cholecystitis.
Experimental Considerations:
-
Species Differences: The hepatobiliary toxicity of BMS-986020 has shown species-specific differences. While not prominent in dogs, rats showed some increases in plasma bile acids and liver enzymes. Cynomolgus monkeys, however, displayed a toxicity profile more aligned with the clinical observations, including bile duct hyperplasia, cholangitis, and cholecystitis.
-
Monitoring: Closely monitor liver function markers (ALT, AST, ALP, bilirubin) and consider histopathological examination of the liver and gallbladder in your in vivo studies.
-
Alternative Compounds: If the goal is to study the effects of LPA1 antagonism without the confounding hepatobiliary toxicity, consider using structurally distinct LPA1 antagonists like BMS-986278, which have been shown to lack these off-target effects.
Question 3: I am not seeing the expected anti-fibrotic effects of BMS-986020 in my in vitro fibrosis model. What are some potential reasons?
Answer:
While BMS-986020 has demonstrated anti-fibrotic effects, several factors in your experimental setup could be influencing the outcome.
Troubleshooting Your In Vitro Fibrosis Model:
-
LPA1 Receptor Expression: Confirm that your chosen cell type (e.g., fibroblasts) expresses the LPA1 receptor at sufficient levels for a robust response to LPA and its antagonist.
-
LPA-Induced Fibrogenic Response: Ensure that you have established a clear and reproducible pro-fibrotic response to lysophosphatidic acid (LPA) in your model. This could be measured by markers of fibroblast activation, extracellular matrix (ECM) deposition, or cell proliferation.
-
BMS-986020 Concentration and Pre-incubation: Optimize the concentration of BMS-986020 and the pre-incubation time before adding the LPA stimulus.
-
Assay System: The "Scar-in-a-Jar" model has been successfully used to demonstrate the in vitro anti-fibrotic efficacy of BMS-986020. If you are using a different system, ensure it is validated for studying fibrogenesis.
-
Off-Target Cytotoxicity: At higher concentrations, the cytotoxic effects of BMS-986020 could mask any specific anti-fibrotic activity. Ensure your working concentration is not causing significant cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-986020?
BMS-986020 is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), is involved in various biological processes, including cell proliferation, migration, and fibrosis. By blocking the LPA1 receptor, BMS-986020 aims to inhibit these pro-fibrotic signaling pathways.
Q2: What are the known off-target effects of BMS-986020?
The most significant off-target effects of BMS-986020 are the inhibition of hepatic transporters and mitochondrial dysfunction. These off-target activities are responsible for the observed hepatobiliary toxicity and are not related to its intended LPA1 antagonism.
Q3: Has BMS-986020 been used in clinical trials?
Yes, BMS-986020 was evaluated in a Phase 2 clinical trial for the treatment of idiopathic pulmonary fibrosis (IPF) (NCT01766817). The trial was terminated early due to drug-related hepatobiliary toxicity, including cases of cholecystitis. Despite the termination, the study did show that twice-daily treatment with 600 mg of BMS-986020 significantly slowed the rate of decline in forced vital capacity (FVC) compared to placebo.
Q4: Are there alternative LPA1 antagonists without the hepatobiliary toxicity of BMS-986020?
Yes, Bristol Myers Squibb has developed second-generation, structurally distinct LPA1 antagonists, such as BMS-986278. These compounds were designed to avoid the off-target effects on hepatobiliary transporters and have not shown the same toxicity profile in nonclinical and clinical studies.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BMS-986020 on Hepatic Transporters
| Transporter | IC50 (μM) | Reference |
| BSEP (Bile Salt Export Pump) | 1.8 | |
| MRP3 (Multidrug Resistance-associated Protein 3) | 22 | |
| MRP4 (Multidrug Resistance-associated Protein 4) | 6.2 | |
| MDR3 (Multidrug Resistance Protein 3) | 7.5 |
Table 2: Key Efficacy and Safety Findings from the Phase 2 Clinical Trial in IPF (NCT01766817)
| Parameter | Placebo | BMS-986020 (600 mg once daily) | BMS-986020 (600 mg twice daily) | Reference |
| Rate of FVC Decline (Liters over 26 weeks) | -0.134 | Not significantly different from placebo | -0.042 (p=0.049 vs placebo) | |
| Key Adverse Events | - | Dose-related elevations in hepatic enzymes | Dose-related elevations in hepatic enzymes, 3 cases of cholecystitis |
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This protocol is a summary of the methodology used to assess the anti-fibrotic effects of BMS-986020 in vitro.
-
Cell Culture: Human lung fibroblasts are cultured in 48-well plates using Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax supplemented with 0.4% fetal bovine serum, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
Compound Treatment: Cells are pre-incubated with BMS-986020 at various concentrations for a specified period (e.g., 1 hour).
-
Fibrotic Stimulation: Fibrogenesis is induced by stimulating the cells with an appropriate agonist, such as 1 ng/mL transforming growth factor-beta (TGF-β) or a relevant concentration of lysophosphatidic acid (LPA).
-
Incubation: The cells are incubated for a prolonged period (e.g., 72 hours) to allow for extracellular matrix (ECM) production.
-
Analysis: The anti-fibrotic effect is quantified by measuring markers of fibrosis. This can include:
-
ECM Deposition: Staining for collagen (e.g., Sirius Red) or other ECM proteins.
-
Biomarker Analysis: Measuring the levels of ECM-neoepitope biomarkers in the cell culture supernatant, such as PRO-C3 and PRO-C6.
-
Visualizations
Caption: LPA1 signaling pathway and the antagonistic action of BMS-986020.
Caption: Troubleshooting logic for unexpected results in BMS-986020 experiments.
Caption: Workflow for an in vitro fibrosis assay to test BMS-986020 efficacy.
References
Validation & Comparative
A Comparative Efficacy Analysis of BMS-986020 and Pirfenidone in Idiopathic Pulmonary Fibrosis
For Immediate Release
This report provides a detailed comparison of the efficacy of BMS-986020, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, and pirfenidone, an approved anti-fibrotic medication, for the treatment of idiopathic pulmonary fibrosis (IPF). This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical trial data.
Executive Summary
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with limited therapeutic options. This comparison evaluates two distinct therapeutic approaches: the targeted LPA1 antagonism of BMS-986020 and the broader anti-fibrotic, anti-inflammatory, and antioxidant properties of pirfenidone. While BMS-986020 showed promise in a Phase 2 trial by significantly slowing the decline in lung function, its development was halted due to safety concerns, specifically hepatobiliary toxicity. Pirfenidone, on the other hand, has been approved for the treatment of IPF based on robust data from multiple Phase 3 clinical trials demonstrating a significant reduction in disease progression. This guide will delve into the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols of both compounds to provide a comprehensive comparative overview.
Mechanism of Action
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). LPA is a signaling lipid that has been implicated in the pathogenesis of fibrosis in various organs, including the lungs. By blocking the LPA1 receptor, BMS-986020 aims to inhibit downstream signaling pathways that promote fibroblast proliferation, differentiation, and extracellular matrix deposition, key events in the fibrotic process.[1][2]
Pirfenidone 's exact mechanism of action is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[3][4][5] Pirfenidone also inhibits the synthesis of procollagens I and II, thereby reducing the excessive deposition of extracellular matrix that characterizes fibrosis.
Signaling Pathway Diagrams
Clinical Efficacy
A direct head-to-head clinical trial comparing BMS-986020 and pirfenidone has not been conducted. Therefore, this comparison is based on data from their respective placebo-controlled clinical trials in patients with IPF.
BMS-986020 Phase 2 Trial (NCT01766817)
This was a randomized, double-blind, placebo-controlled trial that evaluated two doses of BMS-986020 (600 mg once daily and 600 mg twice daily) against a placebo for 26 weeks. The primary endpoint was the rate of change in Forced Vital Capacity (FVC) from baseline.
Pirfenidone Phase 3 Trials (CAPACITY and ASCEND)
Pirfenidone's efficacy was established in three large, randomized, double-blind, placebo-controlled Phase 3 trials: CAPACITY 1 and 2, and ASCEND. These trials evaluated the efficacy and safety of pirfenidone (2403 mg/day) over 52 to 72 weeks. The primary endpoint was the change in percent predicted FVC.
Quantitative Efficacy Data
| Efficacy Endpoint | BMS-986020 (600 mg BID vs. Placebo) - 26 Weeks | Pirfenidone (2403 mg/day vs. Placebo) - 52/72 Weeks |
| Primary Endpoint: Change in FVC | Rate of FVC decline was significantly slower with BMS-986020 (-0.042 L) compared to placebo (-0.134 L) (p=0.049). | Pooled data from three trials showed a 43.8% reduction in the proportion of patients with a ≥10% decline in percent predicted FVC or death. Pirfenidone also increased the proportion of patients with no FVC decline by 59.3%. |
| Secondary Endpoints | A post-hoc analysis showed that BMS-986020 significantly reduced serum levels of several extracellular matrix (ECM)-neoepitope biomarkers associated with IPF prognosis. | Pooled data demonstrated a significant treatment benefit for progression-free survival, 6-minute walk distance, and dyspnea. A pre-specified pooled analysis of mortality showed a 48% reduction in the risk of all-cause mortality at 52 weeks in the pirfenidone group compared to placebo. |
| Biomarker Data | Significantly reduced serum levels of ECM-neoepitope biomarkers. | Decreased plasma levels of CEMIP, a protein associated with fibroblast proliferation and migration. Also shown to decrease the Kyn/Trp ratio, a marker of inflammation. |
Safety and Tolerability
| Adverse Events | BMS-986020 | Pirfenidone |
| Common Adverse Events | Dose-related elevations in hepatic enzymes (ALT, AST). | Gastrointestinal events (nausea, diarrhea, dyspepsia) and skin-related events (rash, photosensitivity). |
| Serious Adverse Events | The Phase 2 trial was terminated early due to three cases of cholecystitis (inflammation of the gallbladder) deemed related to the drug. | Serious adverse events were reported, but rarely led to treatment discontinuation. |
| Discontinuation Rate | 35 out of 143 patients discontinued prematurely in the Phase 2 trial. | In the ASCEND trial, 14.4% of patients in the pirfenidone group discontinued due to an adverse event, compared to 10.8% in the placebo group. |
Experimental Protocols
BMS-986020 Phase 2 Trial (NCT01766817) Workflow
BMS-986020 Phase 2 Trial (NCT01766817) Protocol Summary:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults aged 40-90 years with a diagnosis of IPF, with FVC between 45% and 90% of predicted, and a diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 80% of predicted.
-
Intervention: Patients were randomized to receive BMS-986020 600 mg once daily, BMS-986020 600 mg twice daily, or placebo for 26 weeks.
-
Primary Endpoint: The rate of change in FVC from baseline to week 26.
-
Secondary Endpoints: Included changes in quantitative lung fibrosis on high-resolution computed tomography (HRCT), changes in serum biomarkers, and safety assessments.
Pirfenidone Phase 3 Trials (ASCEND - NCT01366209 and CAPACITY - NCT00287729, NCT00287716) Protocol Summary:
-
Study Design: Multinational, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with IPF, generally with mild to moderate impairment in lung function (FVC between 50% and 90% predicted, DLCO between 35% and 90% predicted).
-
Intervention: Patients were randomized to receive oral pirfenidone (2403 mg/day) or a matching placebo for 52 weeks (ASCEND) or 72 weeks (CAPACITY). The drug was administered in three divided doses with food.
-
Primary Endpoint: Change from baseline in percent predicted FVC at the end of the treatment period.
-
Secondary Endpoints: Included 6-minute walk distance, progression-free survival, dyspnea scores, and mortality.
Conclusion
Based on the available evidence, pirfenidone has a well-established efficacy and safety profile for the treatment of IPF, supported by multiple large-scale Phase 3 clinical trials. It has demonstrated a consistent and clinically meaningful benefit in slowing disease progression.
BMS-986020, while showing a promising signal of efficacy in its Phase 2 trial, was associated with significant hepatobiliary toxicity that led to the cessation of its development. The off-target effects of BMS-986020 highlight the challenges in developing targeted therapies for complex diseases like IPF.
For researchers and drug development professionals, the comparison of BMS-986020 and pirfenidone underscores the importance of a thorough evaluation of both on-target efficacy and off-target safety. While the targeted approach of LPA1 antagonism remains a valid and promising strategy for fibrotic diseases, as evidenced by the continued development of next-generation LPA1 antagonists, the broad-spectrum activity of pirfenidone provides a valuable therapeutic option for patients with IPF. Future research should continue to explore novel targets while maintaining a rigorous assessment of the overall risk-benefit profile.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of Pirfenidone and Nintedanib on Markers of Systemic Oxidative Stress and Inflammation in Patients with Idiopathic Pulmonary Fibrosis: A Preliminary Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early pirfenidone treatment enhances lung function in idiopathic pulmonary fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of BMS-986020 and Nintedanib in Anti-Fibrotic Activity
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent anti-fibrotic compounds, BMS-986020 and nintedanib. By examining their mechanisms of action and effects on key cellular processes in fibrosis, this document offers a comprehensive overview based on available experimental data.
BMS-986020 is an antagonist of the lysophosphatidic acid receptor 1 (LPA1), a pathway implicated in the development of idiopathic pulmonary fibrosis (IPF).[1][2][3] Nintedanib, on the other hand, is a multi-tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), all of which are involved in the pathogenesis of IPF.[4][5] While both have demonstrated anti-fibrotic potential, their distinct mechanisms translate to different effects on a cellular level.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the key in vitro findings for BMS-986020 and nintedanib, focusing on their impact on core fibrotic processes. It is important to note that a direct head-to-head study comparing both compounds in the same experimental setting is not publicly available. The data presented here is a compilation from separate in vitro studies.
Table 1: Inhibition of Pro-Fibrotic Cellular Responses
| Parameter | BMS-986020 | Nintedanib |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | PDGFR, FGFR, VEGFR, Src, Lck, Lyn |
| Effect on Fibroblast Proliferation | Reduces fibroblast responses to chemotactic activities | Inhibits PDGF, FGF, and VEGF-stimulated proliferation of human lung fibroblasts |
| Effect on Fibroblast Migration | Data not available from provided results | Inhibits migration of fibrocytes and human lung fibroblasts |
| Effect on Fibroblast Differentiation (Myofibroblast Transformation) | Inhibits LPA1-induced fibrogenesis | Attenuates TGF-β1-induced myofibroblast differentiation |
| Effect on Extracellular Matrix (ECM) Deposition | Reduces serum ECM-neoepitope biomarkers in clinical studies, suggesting an impact on ECM dynamics | Down-regulates protein and mRNA expression of fibronectin and collagen 1a1 |
Table 2: Reported In Vitro Potency
| Compound | Assay | Cell Type | Result | Reference |
| BMS-986020 | Calcium Mobilization | CHO-LPA1 cells | pKB ≈ 8 | [Cheng et al., 2021, as cited in 18] |
| Nintedanib | PDGFR-α and β autophosphorylation | Primary human lung fibroblasts | Concentration-dependent inhibition | [Wollin et al., as cited in 3] |
| Nintedanib | Fibroblast Proliferation (BrdU incorporation) | Primary human lung fibroblasts | Concentration-dependent inhibition | [Wollin et al., as cited in 3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of BMS-986020 and nintedanib are visualized in the signaling pathway diagrams below.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. Below are summaries of key experimental protocols employed in the evaluation of BMS-986020 and nintedanib.
"Scar-in-a-Jar" In Vitro Fibrogenesis Model (for BMS-986020)
This model is utilized to assess the anti-fibrotic potential of compounds in a three-dimensional tissue-like context.
In this assay, BMS-986020 was shown to potently inhibit LPA1-induced fibrogenesis.
Fibroblast Proliferation and Migration Assays (for Nintedanib)
These assays are fundamental for evaluating the direct effects of anti-fibrotic compounds on fibroblast behavior.
Proliferation Assay (BrdU Incorporation):
-
Primary human lung fibroblasts are seeded in microplates.
-
Cells are starved to synchronize their cell cycle.
-
Cells are then incubated with various concentrations of nintedanib.
-
Proliferation is stimulated with growth factors such as PDGF-BB.
-
Bromodeoxyuridine (BrdU), a synthetic nucleoside, is added to the culture.
-
During proliferation, BrdU is incorporated into newly synthesized DNA.
-
The amount of incorporated BrdU is quantified using an ELISA-based method, which serves as a surrogate for cell proliferation.
Migration Assay (Transwell Assay):
-
Human lung fibroblasts are seeded in the upper chamber of a Transwell insert, which has a porous membrane.
-
The lower chamber contains a chemoattractant, such as PDGF.
-
Nintedanib is added to the upper chamber with the cells.
-
After an incubation period, cells that have migrated through the membrane to the lower chamber are stained and counted.
Nintedanib has been shown to inhibit both the proliferation and migration of human lung fibroblasts in these types of assays.
Conclusion
BMS-986020 and nintedanib both demonstrate significant anti-fibrotic effects in vitro, albeit through different mechanisms of action. BMS-986020 specifically targets the LPA1 receptor, effectively blocking a key signaling pathway in fibrogenesis. Nintedanib acts as a broader inhibitor of multiple tyrosine kinases, impacting several growth factor-driven pro-fibrotic processes, including fibroblast proliferation and migration.
The choice of which compound to investigate further may depend on the specific research question and the desired therapeutic strategy. A targeted approach with an LPA1 antagonist like BMS-986020 may offer a more specific intervention, while a multi-targeted inhibitor like nintedanib could have broader effects on the fibrotic milieu. The lack of direct comparative in vitro studies highlights a gap in the current understanding and underscores the need for future research to directly compare these and other anti-fibrotic agents under identical experimental conditions. This will be crucial for a more definitive assessment of their relative potencies and efficacy.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of BMS-986020 with Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-fibrotic effects of BMS-986020, a lysophosphatidic acid receptor 1 (LPA1) antagonist, with the approved idiopathic pulmonary fibrosis (IPF) therapies, pirfenidone and nintedanib. The focus is on the validation of these effects through the use of serum-based extracellular matrix (ECM) neoepitope biomarkers.
Executive Summary
BMS-986020 demonstrated a significant reduction in the decline of Forced Vital Capacity (FVC) in a Phase 2 clinical trial (NCT01766817) for IPF.[1][2] This clinical benefit was correlated with a reduction in several serum ECM-neoepitope biomarkers, suggesting a direct impact on the underlying fibrotic processes.[1][3] While the clinical development of BMS-986020 was halted due to hepatobiliary toxicity, the biomarker data generated provides valuable insights into its mechanism of action and the utility of these biomarkers in evaluating anti-fibrotic therapies. This guide presents the available quantitative biomarker data for BMS-986020 and compares it with the known effects of pirfenidone and nintedanib on similar biomarkers.
Mechanism of Action: BMS-986020
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[4] The LPA1 pathway is implicated in the pathogenesis of fibrosis by promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of excessive ECM deposition. By blocking the LPA1 receptor, BMS-986020 aims to inhibit these pro-fibrotic cellular processes.
Comparative Biomarker Analysis
The anti-fibrotic efficacy of BMS-986020 was assessed in its Phase 2 trial by measuring a panel of nine serum ECM-neoepitope biomarkers. These biomarkers are fragments of ECM proteins generated during tissue remodeling and can reflect the rates of collagen formation and degradation. The following tables summarize the available data for BMS-986020 and compare it to findings for pirfenidone and nintedanib.
Table 1: Effect of Anti-Fibrotic Agents on Serum ECM-Neoepitope Biomarkers (Collagen Degradation Markers)
| Biomarker | Description | BMS-986020 (600 mg BID) | Nintedanib | Pirfenidone |
| C1M | MMP-2, -9, -13 generated fragment of type I collagen | Significantly Reduced vs. Placebo | No significant change vs. Placebo | Data Not Available |
| C3M | MMP-9 generated fragment of type III collagen | Significantly Reduced vs. Placebo | Reduced in PCLS; Nonsignificant decrease in patients vs. Placebo | Data Not Available |
| C4M | MMP generated fragment of type IV collagen | Significantly Reduced vs. Placebo | Data Not Available | Data Not Available |
| C5M | MMP-2, -9 generated fragment of type V collagen | Significantly Reduced vs. Placebo | Data Not Available | Data Not Available |
| C6M | MMP-2, -9 generated fragment of type VI collagen | Significantly Reduced vs. Placebo | No significant change vs. Placebo | Data Not Available |
Table 2: Effect of Anti-Fibrotic Agents on Serum ECM-Neoepitope Biomarkers (Collagen Formation Markers)
| Biomarker | Description | BMS-986020 (600 mg BID) | Nintedanib | Pirfenidone |
| PRO-C3 | N-terminal propeptide of type III collagen | No Significant Change vs. Placebo | Reduced in PCLS | Marginal effect in PCLS |
| PRO-C4 | N-terminal propeptide of type IV collagen | Significantly Reduced vs. Placebo | Data Not Available | Data Not Available |
| PRO-C6 | N-terminal propeptide of type VI collagen | No Significant Change vs. Placebo | Data Not Available | Data Not Available |
PCLS: Precision-Cut Lung Slices
Experimental Protocols
Measurement of Serum ECM-Neoepitope Biomarkers (ELISA)
The following provides a general protocol for the quantification of serum ECM-neoepitope biomarkers, such as PRO-C3 and C1M, using a competitive enzyme-linked immunosorbent assay (ELISA). Specific details may vary based on the commercial kit and the specific biomarker being assayed.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotinylated synthetic peptide standard corresponding to the neoepitope
-
Peroxidase-conjugated monoclonal antibody specific for the neoepitope
-
Patient and control serum samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 0.2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: A 96-well streptavidin-coated plate is coated with a biotinylated synthetic peptide representing the specific neoepitope.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the synthetic peptide standard. Dilute serum samples as required in the assay buffer.
-
Competitive Reaction: Add a mixture of the serum sample (or standard) and the HRP-conjugated antibody to the wells. The free neoepitope in the sample will compete with the coated peptide for binding to the antibody. Incubate for the recommended time and temperature (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The concentration of the biomarker in the sample is inversely proportional to the signal intensity.
Discussion and Conclusion
The biomarker data from the BMS-986020 Phase 2 trial provides compelling evidence for its anti-fibrotic activity by demonstrating a reduction in key markers of collagen turnover. The significant decrease in multiple collagen degradation markers (C1M, C3M, C4M, C5M, C6M) and a collagen formation marker (PRO-C4) suggests that LPA1 antagonism can modulate the pathological ECM remodeling in IPF.
A direct comparison with pirfenidone and nintedanib on the same comprehensive panel of ECM-neoepitope biomarkers is limited by the available data. However, existing studies on nintedanib show a similar trend in reducing markers of type III collagen turnover (PRO-C3 and C3M), aligning with its known anti-fibrotic mechanism. Data on the effects of pirfenidone on this specific class of biomarkers is less clear, with studies often focusing on other inflammatory or oxidative stress markers.
Despite the discontinuation of its clinical development, the study of BMS-986020 has significantly advanced the understanding of the role of the LPA1 pathway in fibrosis and has highlighted the value of ECM-neoepitope biomarkers as sensitive and relevant pharmacodynamic markers in the development of novel anti-fibrotic therapies. Future clinical trials of anti-fibrotic agents should consider incorporating a comprehensive panel of these biomarkers to provide early and mechanistic evidence of target engagement and therapeutic efficacy.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Landscape of LPA1 Antagonism in Idiopathic Pulmonary Fibrosis: A Comparative Analysis of BMS-986020 and its Successors
For researchers, scientists, and drug development professionals, the quest for effective therapies for Idiopathic Pulmonary Fibrosis (IPF) has led to a keen focus on the lysophosphatidic acid receptor 1 (LPA1). This G protein-coupled receptor plays a pivotal role in the fibrotic cascade, making it a prime therapeutic target. Bristol Myers Squibb's BMS-986020 was a frontrunner in this class, demonstrating clinical promise but ultimately faltering due to safety concerns. This guide provides an objective comparison of BMS-986020 with other LPA1 antagonists, supported by experimental data, to inform ongoing research and development in this critical area.
The Rise and Fall of a First-Generation Antagonist: BMS-986020
BMS-986020, a potent and selective LPA1 antagonist, showed early promise in the fight against IPF.[1][2] A Phase 2 clinical trial (NCT01766817) revealed that twice-daily treatment with 600 mg of BMS-986020 significantly slowed the rate of decline in forced vital capacity (FVC) over 26 weeks compared to placebo.[3][4][5] This finding was a significant step forward, providing clinical validation for LPA1 antagonism as a therapeutic strategy in IPF.
However, the development of BMS-986020 was halted due to dose-related elevations in hepatic enzymes and three cases of cholecystitis, indicating hepatobiliary toxicity. Subsequent investigations revealed that these adverse effects were likely off-target, stemming from the inhibition of bile acid and phospholipid transporters such as BSEP, MRP4, and MDR3, rather than from the intended antagonism of LPA1.
The Next Wave: Second-Generation LPA1 Antagonists
The learnings from BMS-986020 paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.
BMS-986278 (Admilparant): This structurally distinct successor to BMS-986020 was designed to avoid the off-target hepatobiliary effects. Preclinical studies demonstrated that BMS-986278 has negligible activity at bile acid transporters. A Phase 2 trial (NCT04308681) evaluating BMS-986278 in patients with IPF and progressive pulmonary fibrosis (PPF) showed that a 60 mg twice-daily dose resulted in a 62% relative reduction in the rate of decline in percent predicted FVC (ppFVC) versus placebo over 26 weeks. Importantly, the treatment was well-tolerated, with adverse event rates comparable to placebo.
BMS-986234: Another structurally distinct LPA1 antagonist from Bristol Myers Squibb, BMS-986234, was also evaluated preclinically. In contrast to BMS-986020, it did not inhibit key bile acid transporters (BSEP, MRP4, or MDR3) in vitro and did not lead to an increase in bile acids in animal models.
Other LPA1 Antagonists in Development: The therapeutic potential of LPA1 antagonism has attracted other players in the pharmaceutical industry. While detailed clinical data is emerging, other notable antagonists include fipaxalparant (HZN-825) and PIPE-791. Additionally, targeting the upstream enzyme autotaxin, which is responsible for LPA production, represents an alternative strategy within the same pathway, with molecules like Cudetaxestat (BLD-0409) and BBT-877 under investigation.
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical and preclinical studies of BMS-986020 and its comparators.
Table 1: Clinical Efficacy of LPA1 Antagonists in IPF
| Compound | Phase | Primary Endpoint | Result | Citation |
| BMS-986020 | 2 | Rate of FVC decline over 26 weeks | Significantly slower decline with 600 mg BID vs. placebo (-0.042 L vs. -0.134 L) | |
| BMS-986278 (Admilparant) | 2 | Rate of ppFVC decline over 26 weeks | 62% relative reduction in decline with 60 mg BID vs. placebo |
Table 2: Safety Profile - Hepatobiliary Effects
| Compound | Key Observation | Citation |
| BMS-986020 | Dose-related elevations in hepatic enzymes; cases of cholecystitis | |
| BMS-986278 (Admilparant) | Adverse event rates comparable to placebo; no significant hepatobiliary toxicity observed | |
| BMS-986234 | Did not inhibit key bile acid transporters in preclinical studies |
Table 3: Preclinical Inhibitory Activity on Bile Acid Transporters (IC50 values)
| Compound | BSEP | MRP4 | MDR3 | Citation |
| BMS-986020 | 4.8 µM | 6.2 µM | 7.5 µM | |
| BMS-986234 | 19.6 µM | >50 µM | >50 µM | |
| BMS-986278 | >100 µM | Not specified | >100 µM |
Experimental Protocols and Methodologies
A key aspect of evaluating these compounds lies in the experimental models used to assess their efficacy and safety.
In Vitro Fibrogenesis Model ("Scar-in-a-Jar"): This assay was utilized to understand the antifibrotic mechanism of BMS-986020. Human lung fibroblasts are cultured in a three-dimensional matrix. The addition of LPA induces fibrogenesis, which can be quantified by measuring collagen production. The ability of an LPA1 antagonist to inhibit this LPA-induced fibrogenesis provides a measure of its direct antifibrotic potential.
Bile Salt Export Pump (BSEP) and other Transporter Inhibition Assays: To investigate the mechanism of hepatotoxicity, in vitro assays are conducted using membrane vesicles from cells overexpressing specific transporters like BSEP, MRP4, and MDR3. The ability of the test compound to inhibit the transport of a known substrate is measured, and an IC50 value is determined. This helps to identify potential off-target interactions that could lead to adverse effects.
Measurement of Extracellular Matrix (ECM)-Neoepitope Biomarkers: In the Phase 2 trial of BMS-986020, serum levels of nine ECM-neoepitope biomarkers were measured. These biomarkers reflect the turnover of extracellular matrix proteins and have been associated with IPF prognosis. The reduction in these biomarkers following treatment provides evidence of the drug's impact on the underlying fibrotic process.
Visualizing the Pathways and Processes
To better understand the context of LPA1 antagonism, the following diagrams illustrate the key signaling pathway and a conceptual workflow for drug evaluation.
Caption: LPA1 Signaling Pathway in Fibrosis.
Caption: Evaluation Workflow for LPA1 Antagonists.
Conclusion: A Promising Path Forward
The journey of LPA1 antagonists for IPF, from the initial promise and subsequent setback of BMS-986020 to the encouraging data from second-generation compounds like BMS-986278, underscores a critical lesson in drug development: the importance of a thorough understanding of a molecule's full pharmacological profile. The targeted approach to LPA1 inhibition remains a highly promising strategy for IPF. The development of antagonists with improved safety profiles, devoid of the off-target effects that plagued the first generation, offers renewed hope for patients with this devastating disease. Continued research and clinical evaluation of these next-generation LPA1 antagonists will be crucial in determining their ultimate place in the therapeutic arsenal against IPF.
References
- 1. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BMS-986020: A Comparative Analysis in Preclinical and Clinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986020, across various fibrosis models. The data presented herein is intended to offer an objective overview of its performance against other alternatives, supported by experimental evidence.
Signaling Pathway of the LPA1 Receptor in Fibrosis
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by binding to G protein-coupled receptors, including the LPA1 receptor. The activation of the LPA1 receptor has been implicated in the pathogenesis of fibrosis in multiple organs. The binding of LPA to LPA1 initiates a cascade of downstream signaling events that ultimately lead to fibroblast activation, proliferation, migration, and excessive extracellular matrix deposition, which are characteristic features of fibrotic diseases.
Caption: LPA1 receptor signaling pathway in fibrosis.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The bleomycin-induced lung fibrosis model is a widely used in vivo model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies. This model recapitulates key features of human idiopathic pulmonary fibrosis (IPF), including inflammation, fibroblast activation, and excessive collagen deposition in the lungs.
Caption: Workflow of the bleomycin-induced pulmonary fibrosis model.
Experimental Workflow: "Scar-in-a-Jar" in vitro Fibrogenesis Model
The "Scar-in-a-Jar" model is an in vitro assay that mimics the fibrotic process in a three-dimensional cell culture system. This model utilizes macromolecular crowding to enhance the deposition of extracellular matrix by cultured fibroblasts, providing a platform to screen for anti-fibrotic compounds and to study the mechanisms of fibrogenesis.
Caption: Workflow of the "Scar-in-a-Jar" in vitro model.
Cross-validation of BMS-986020 Results in Different Fibrosis Models
Introduction
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction and failure. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has emerged as a key driver of fibrosis.
BMS-986020: An LPA1 Receptor Antagonist
BMS-986020 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the LPA1 receptor.[1] By blocking the LPA1 receptor, BMS-986020 aims to inhibit the downstream signaling pathways that promote fibroblast activation and fibrogenesis.
Preclinical and Clinical Evidence
BMS-986020 has been evaluated in a range of preclinical fibrosis models, including lung, skin, liver, and kidney fibrosis, demonstrating its anti-fibrotic potential.[2][3] Furthermore, it progressed to a Phase 2 clinical trial for the treatment of IPF.[4]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies of BMS-986020 and its alternatives.
Table 1: Comparison of BMS-986020 and Alternatives in Preclinical Fibrosis Models
| Model | Species | Compound | Dose | Endpoint | Result |
| Bleomycin-induced Lung Fibrosis | Mouse | BMS-986020 | 30 mg/kg, b.i.d. | Lung Hydroxyproline | Significant reduction in collagen content.[5] |
| Bleomycin-induced Lung Fibrosis | Rat | BMS-986020 | 30 mg/kg, b.i.d. | Lung Fibrosis Score | Demonstrated anti-fibrotic activity comparable to BMS-986234. |
| Bleomycin-induced Lung Fibrosis | Mouse | Pirfenidone | 300 mg/kg/day | Lung Hydroxyproline | Significant reduction in collagen accumulation. |
| Bleomycin-induced Lung Fibrosis | Mouse | Nintedanib | 50 mg/kg/day | Ashcroft Score | Significant reduction in fibrosis score. |
| "Scar-in-a-Jar" (in vitro) | Human | BMS-986020 | 1 µM | Collagen Production | Potently inhibited LPA-induced fibrogenesis and reduced levels of collagen production biomarkers. |
| Bleomycin-induced Skin Fibrosis | Mouse | BMS-986020 | N/A | Dermal Thickness | Ameliorated dermal fibrosis. |
N/A: Data not available in the reviewed sources.
Table 2: Clinical Trial Data for BMS-986020 in Idiopathic Pulmonary Fibrosis (IPF) (NCT01766817)
| Parameter | Placebo (n=47) | BMS-986020 (600 mg QD, n=48) | BMS-986020 (600 mg BID, n=48) |
| Rate of Decline in FVC (L/year) at 26 Weeks | -0.134 | -0.098 | -0.042* |
Statistically significant difference compared to placebo (P=0.049).
The Phase 2 trial of BMS-986020 in IPF demonstrated that the 600 mg twice-daily (BID) dose significantly slowed the rate of decline in forced vital capacity (FVC) compared to placebo over 26 weeks. However, the trial was terminated early due to cases of hepatobiliary toxicity.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.
-
Treatment: BMS-986020 or a comparator drug is administered, often starting on the same day as bleomycin instillation and continuing for 14 to 21 days. The route of administration is typically oral gavage.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): At the end of the study, mice are euthanized, and their lungs are lavaged with saline. The BAL fluid is analyzed for total and differential cell counts and cytokine levels.
-
Histology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess the extent of fibrosis, which is often quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content is determined by measuring the hydroxyproline concentration in lung homogenates.
-
"Scar-in-a-Jar" in vitro Fibrogenesis Model
-
Cell Culture: Primary human lung fibroblasts are seeded in 48-well plates.
-
Macromolecular Crowding: The culture medium is supplemented with macromolecular crowding agents (e.g., Ficoll) to enhance extracellular matrix deposition.
-
Stimulation and Treatment: The fibroblasts are stimulated with a pro-fibrotic agent such as lysophosphatidic acid (LPA) or transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype. Concurrently, cells are treated with BMS-986020 or a comparator compound at various concentrations.
-
Endpoint Analysis:
-
Supernatant Analysis: The culture supernatant is collected at different time points and analyzed for levels of secreted proteins, such as pro-collagen type I C-peptide (a marker of collagen synthesis) and α-smooth muscle actin (α-SMA, a marker of myofibroblast differentiation), using ELISA or other immunoassays.
-
Cell Layer Analysis: The cell layer is analyzed for the deposition of extracellular matrix proteins, such as collagen, using techniques like immunofluorescence staining.
-
Conclusion
BMS-986020 has demonstrated anti-fibrotic efficacy across a range of preclinical fibrosis models and in a Phase 2 clinical trial for IPF. The "Scar-in-a-Jar" in vitro model and the bleomycin-induced lung fibrosis in vivo model have been instrumental in elucidating its mechanism of action and validating its therapeutic potential. The comparative data presented in this guide highlight the consistent anti-fibrotic effects of BMS-986020. However, the development of BMS-986020 was halted due to hepatotoxicity, underscoring the importance of thorough safety assessments in drug development. The insights gained from the evaluation of BMS-986020 have paved the way for the development of second-generation LPA1 antagonists, such as BMS-986234, with potentially improved safety profiles. These findings underscore the LPA1 receptor as a promising therapeutic target for fibrotic diseases.
References
Assessing the Specificity of BMS-986020 for the LPA1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of BMS-986020, a potent antagonist of the Lysophosphatidic Acid (LPA) 1 receptor (LPA1). The performance of BMS-986020 is objectively compared with other alternative LPA1 receptor antagonists, supported by available experimental data. This document is intended to aid researchers and drug development professionals in making informed decisions regarding the selection and application of these pharmacological tools.
Introduction to LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA1 receptor is implicated in a variety of physiological and pathological processes, most notably in fibrosis.[1] Consequently, the development of selective LPA1 receptor antagonists is a significant area of interest for therapeutic intervention in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] BMS-986020 is a high-affinity and selective LPA1 antagonist that has been evaluated in clinical trials for IPF.[2][3] This guide assesses its specificity in comparison to other LPA1 antagonists, namely AM095 and SAR100842.
Comparative Analysis of LPA1 Receptor Antagonists
The following tables summarize the available quantitative data for BMS-986020 and its alternatives. It is crucial to note that the data are collated from various sources and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: On-Target Activity at the LPA1 Receptor
| Compound | Assay Type | Species | Potency (IC50 / pKi / pEC50) | Reference |
| BMS-986020 | Calcium Mobilization | Human | pKi ≈ 8 | [4] |
| Dynamic Mass Redistribution (DMR) | Human | pEC50 = 7.06 | ||
| AM095 | GTPγS Binding | Human | IC50 = 0.98 µM | |
| GTPγS Binding | Mouse | IC50 = 0.73 µM | ||
| Calcium Flux | Human | IC50 = 0.025 µM | ||
| Calcium Flux | Mouse | IC50 = 0.023 µM | ||
| Chemotaxis | Human | IC50 = 233 nM | ||
| SAR100842 | β-Arrestin Assay | Not Specified | IC50 = 31 nM | Not Specified |
| Gαi Signaling | Not Specified | IC50 = 52.5 ± 12 nM | Not Specified | |
| Calcium Flux | Human | IC50 ~50 nM (for inhibition of LPA-induced IL-6 secretion) |
Table 2: Selectivity Profile Against Other Receptors
| Compound | Off-Target | Assay Type | Potency (IC50) | Reference |
| BMS-986020 | LPA2 Receptor | Calcium Mobilization | ~10-fold less potent than at LPA1 | |
| BSEP (Bile Salt Export Pump) | In vitro inhibition | 4.8 µM | ||
| MRP4 (Multidrug Resistance-associated Protein 4) | In vitro inhibition | 6.2 µM | ||
| MDR3 (Multidrug Resistance Protein 3) | In vitro inhibition | 7.5 µM | ||
| Ki16425 (Comparator) | LPA2 Receptor | GTPγS Binding | Ki = 6.5 µM | |
| LPA3 Receptor | GTPγS Binding | Ki = 0.93 µM |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for LPA1 Receptor
This protocol is adapted for determining the binding affinity of unlabelled compounds to the LPA1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Radioligand: [3H]-LPA (Lysophosphatidic Acid, [oleoyl-3H]).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: BMS-986020 and other antagonists at various concentrations.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled LPA1 ligand (e.g., 10 µM oleoyl-LPA).
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize cells expressing the LPA1 receptor in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of test compound dilutions or non-specific binding control.
-
50 µL of [3H]-LPA at a concentration near its Kd.
-
150 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plates and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds using non-linear regression analysis and subsequently calculate the Ki values using the Cheng-Prusoff equation.
GTPγS Binding Assay for LPA1 Receptor Function
This functional assay measures the activation of G proteins coupled to the LPA1 receptor upon agonist stimulation and its inhibition by antagonists.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [35S]-GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Agonist: Oleoyl-LPA.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: BMS-986020 and other antagonists.
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the following:
-
Membrane preparation (20-40 µg of protein).
-
GDP to a final concentration of 10 µM.
-
Test compound at various concentrations.
-
[35S]-GTPγS to a final concentration of 0.1 nM.
-
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 30°C.
-
Stimulation: Initiate the reaction by adding the LPA agonist (e.g., 900 nM oleoyl-LPA).
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting and Analysis: Measure the radioactivity on the filters using a scintillation counter. Determine the IC50 values of the antagonists by analyzing the inhibition of agonist-stimulated [35S]-GTPγS binding.
Calcium Mobilization Assay for LPA1 Receptor Signaling
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled LPA1 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Oleoyl-LPA.
-
Test Compounds: BMS-986020 and other antagonists.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Cell Plating: Seed the LPA1-expressing cells into black-walled, clear-bottom 96-well plates and grow to near confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence, then inject the LPA agonist (at a concentration that elicits a submaximal response, e.g., EC80) and continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence indicates a rise in intracellular calcium. Calculate the inhibition of the agonist-induced calcium response by the antagonists and determine their IC50 values.
Conclusion
BMS-986020 is a potent antagonist of the LPA1 receptor. The available data suggests a degree of selectivity for LPA1 over the LPA2 receptor. However, off-target activities at hepatobiliary transporters have been identified, which may have clinical implications. A direct, head-to-head comparison of BMS-986020 with other LPA1 antagonists like AM095 and SAR100842 across a comprehensive panel of LPA receptors under standardized assay conditions would be highly valuable for a more definitive assessment of their relative specificities. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Researchers should carefully consider the specific experimental context and the different signaling pathways interrogated by each assay when interpreting the potency and selectivity of these compounds.
References
- 1. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-986020's Effect on Collagen Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of BMS-986020, a lysophosphatidic acid receptor 1 (LPA1) antagonist, and its effects on various collagen subtypes, a critical aspect in the development of anti-fibrotic therapies. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of fibrosis.
Abstract
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process underlying numerous chronic diseases. Collagen, the primary component of the ECM, exists in various subtypes, with types I and III being the most abundant in fibrotic tissues. BMS-986020 is an investigational drug that has shown promise in treating idiopathic pulmonary fibrosis (IPF) by antagonizing the LPA1 receptor, a key player in the fibrotic cascade. This guide delves into the specific effects of BMS-986020 on collagen subtype dynamics, presenting available clinical and preclinical data in a comparative context with alternative anti-fibrotic strategies, such as the inhibition of lysyl oxidase-like 2 (LOXL2).
Introduction to BMS-986020 and its Mechanism of Action
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1 on fibroblasts, initiates a cascade of pro-fibrotic events, including fibroblast recruitment, proliferation, and their differentiation into myofibroblasts.[1] Myofibroblasts are the primary cell type responsible for the excessive production and deposition of ECM components, particularly fibrillar collagens, leading to tissue scarring and organ dysfunction. By blocking the LPA1 receptor, BMS-986020 aims to interrupt these pro-fibrotic signals and thereby reduce the pathological accumulation of collagen.
Comparative Data on Collagen Subtype Modulation
A post-hoc analysis of a Phase 2 clinical trial (NCT01766817) in patients with idiopathic pulmonary fibrosis (IPF) provides the most direct evidence of BMS-986020's impact on collagen dynamics.[2][3] The study assessed the effect of BMS-986020 on nine serum-based ECM-neoepitope biomarkers, which are fragments of proteins generated during ECM remodeling and reflect the real-time formation or degradation of specific collagen subtypes.
| Biomarker | Description | Treatment Effect of BMS-986020 (600 mg BID vs. Placebo)[2] |
| Collagen Type I | ||
| C1M | MMP-2, -9, -13 generated fragment of type I collagen (Degradation) | Not significantly changed |
| Collagen Type III | ||
| PRO-C3 | N-terminal pro-peptide of type III collagen (Formation) | Significantly reduced |
| C3M | MMP-9 generated fragment of type III collagen (Degradation) | Significantly reduced |
| Collagen Type IV | ||
| PRO-C4 | 7S domain of type IV collagen (Formation) | Significantly reduced |
| C4M | MMP-2, -9, -12 generated fragment of type IV collagen (Degradation) | Significantly reduced |
| Collagen Type V | ||
| PRO-C5 | N-terminal pro-peptide of type V collagen (Formation) | Not significantly changed |
| Collagen Type VI | ||
| PRO-C6 | C-terminal pro-peptide of type VI collagen (Formation) | Significantly reduced |
| C6M | MMP-2, -9 generated fragment of type VI collagen (Degradation) | Significantly reduced |
| Other | ||
| EL-NE | Neutrophil elastase generated fragment of elastin | Not significantly changed |
| BGM | Biglycan | Not significantly changed |
Table 1: Effect of BMS-986020 on Serum ECM-Neoepitope Biomarkers in IPF Patients.
These results indicate that BMS-986020 treatment significantly reduces the formation and degradation of several key collagen subtypes, including types III, IV, and VI, suggesting a broad impact on ECM turnover. The reduction in both formation and degradation markers may reflect an overall decrease in the fibrotic process and tissue remodeling.
Alternative Strategy: LOXL2 Inhibition
An alternative therapeutic approach to combat fibrosis is the inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme crucial for the cross-linking of collagen and elastin fibers. This cross-linking process is essential for the stabilization and insolubility of collagen fibrils, contributing to the stiffness and progressive nature of fibrotic tissue.
| Therapeutic Target | Mechanism of Action | Primary Collagen Subtypes Affected |
| LPA1 (BMS-986020) | Blocks pro-fibrotic signaling, reducing fibroblast activation and collagen synthesis. | Broadly affects turnover of multiple collagen subtypes (I, III, IV, VI). |
| LOXL2 | Inhibits the enzymatic cross-linking of collagen fibrils. | Primarily affects the structural integrity of fibrillar collagens (Type I and III). |
Table 2: Comparison of BMS-986020 and LOXL2 Inhibitors.
Preclinical studies have demonstrated that inhibiting LOXL2 can reduce collagen deposition and accelerate the reversal of established liver fibrosis. By preventing the cross-linking of collagen, LOXL2 inhibitors may render the fibrotic matrix more susceptible to degradation by endogenous enzymes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathway in Fibroblasts.
Caption: Experimental Workflow for the "Scar-in-a-Jar" In Vitro Fibrosis Model.
Caption: Workflow for Measuring Collagen Neo-epitope Biomarkers.
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrosis Model
This assay provides a physiologically relevant method for assessing the anti-fibrotic potential of compounds by measuring the deposition of fibrillar collagens.
-
Cell Seeding: Primary human lung fibroblasts (or other relevant fibroblast types) are seeded in a 96-well plate.
-
Macromolecular Crowding: A macromolecular crowding agent, such as Ficoll, is added to the culture medium. This agent accelerates the conversion of procollagen to collagen and its deposition into the extracellular matrix.
-
Induction of Fibrosis: A pro-fibrotic stimulus, typically Transforming Growth Factor-beta 1 (TGF-β1) or LPA, is added to induce a fibrotic phenotype in the fibroblasts.
-
Compound Treatment: The test compound (e.g., BMS-986020) or vehicle control is added to the wells.
-
Incubation: The plate is incubated for 48-72 hours to allow for ECM deposition.
-
Immunofluorescence Staining: Cells are fixed and permeabilized, followed by staining with antibodies specific for collagen subtypes (e.g., anti-collagen I).
-
Imaging and Quantification: The wells are imaged using a high-content imaging system, and the area and intensity of collagen staining are quantified and normalized to cell number (e.g., by DAPI staining of nuclei).
Measurement of Collagen Neo-epitope Biomarkers
This method allows for the quantitative assessment of collagen turnover in serum samples.
-
Sample Collection and Preparation: Blood samples are collected and processed to obtain serum, which is then stored at -80°C until analysis.
-
Competitive ELISA:
-
A 96-well microtiter plate is coated with streptavidin.
-
A biotinylated synthetic peptide representing the specific collagen neo-epitope of interest is added to the wells and binds to the streptavidin.
-
Serum samples (or standards) and a horseradish peroxidase (HRP)-conjugated monoclonal antibody specific to the neo-epitope are added. The free neo-epitope in the sample competes with the biotinylated peptide on the plate for binding to the antibody.
-
After incubation and washing, a substrate (e.g., TMB) is added, which is converted by the HRP to a colored product.
-
The intensity of the color is measured using a plate reader and is inversely proportional to the concentration of the neo-epitope in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of the synthetic peptide, and the concentration of the biomarker in the serum samples is determined by interpolating from this curve.
Conclusion
BMS-986020, through its antagonism of the LPA1 receptor, demonstrates a significant and broad-spectrum effect on the turnover of multiple collagen subtypes, as evidenced by the reduction in key ECM-neoepitope biomarkers in patients with IPF. This mechanism, which targets the upstream signaling events driving fibroblast activation, differs from that of LOXL2 inhibitors, which act downstream to prevent the cross-linking and stabilization of newly synthesized collagen fibrils. The data presented in this guide suggest that targeting the LPA1 pathway with molecules like BMS-986020 is a promising strategy to modulate the complex process of collagen deposition in fibrotic diseases. Further research, including direct comparative studies with other anti-fibrotic agents, will be crucial to fully elucidate the therapeutic potential of this approach.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of BMS-986020 sodium, a high-affinity lysophosphatidic acid receptor 1 (LPA1) antagonist used in research. Given the absence of a specific Safety Data Sheet (SDS), this compound and its waste products must be handled as hazardous chemical waste. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties Summary
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₅N₂NaO₅ | [1] |
| Molecular Weight | 504.51 g/mol | [1] |
| Solubility in DMSO | ~150 mg/mL (~297.32 mM) | [1][2] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its experimental waste.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : In the absence of a specific SDS, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste (DMSO Solutions) : Solutions of this compound in DMSO should be segregated as flammable or organic solvent waste. Do not mix with aqueous waste.
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.
-
Step 2: Waste Container Labeling and Storage
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the type of hazard (e.g., "Toxic," "Flammable" for DMSO solutions). If in a mixture, list all components and their approximate percentages.
-
Storage :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed and stored in secondary containment to prevent spills.
-
Store away from incompatible materials. For example, keep flammable liquid waste separate from acids and bases.
-
Step 3: Disposal Procedure
-
Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of this compound waste through standard laboratory drains or regular trash. Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form detailing the contents of the waste containers.
-
Professional Disposal : The waste will be handled and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
Experimental Workflow and Disposal Decision-Making
The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for determining the proper disposal route.
Caption: Experimental Workflow and Waste Management for this compound.
Caption: Disposal Decision Logic for this compound Waste.
References
Essential Safety and Operational Guide for Handling BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of BMS-986020 sodium. The following procedural steps are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Compound Identification and Hazards
This compound is a high-affinity lysophosphatidic acid receptor 1 (LPA1) antagonist.[1] While a Safety Data Sheet (SDS) from one supplier classifies it as not a hazardous substance or mixture, it is prudent to handle this potent research compound with a high degree of caution, assuming it may have uncharacterized hazards.[2]
Physicochemical Data:
| Property | Value |
| CAS Number | 1380650-53-2 |
| Molecular Formula | C29H25N2NaO5 |
| Molecular Weight | 504.51 g/mol |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound.
PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A suitable respirator should be used if dust formation is likely. | To prevent inhalation of the compound. |
| Body Protection | A lab coat or impervious clothing. | To protect skin and personal clothing from contamination. |
Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation risks.[2]
-
Containment: For procedures with a higher risk of generating aerosols or dust, such as weighing or preparing stock solutions, consider the use of a glove box or an isolator.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Solution Preparation:
-
Handle the solid form of the compound with care to avoid generating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Keep containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Accidental Release Measures
-
Small Spills:
-
Wear full PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent the substance from entering drains or waterways.
-
Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated PPE, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with the compound should be placed in a designated, puncture-resistant sharps container for hazardous waste.
Disposal Procedure
-
Collect all waste in appropriately labeled and sealed containers.
-
Follow your institution's specific procedures for the disposal of chemical waste.
-
Contact your EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations. For cytotoxic compounds, high-temperature incineration is often the required disposal method.
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
